Product packaging for Calcium atorvastatin(Cat. No.:CAS No. 134523-03-8)

Calcium atorvastatin

カタログ番号: B001150
CAS番号: 134523-03-8
分子量: 598.7 g/mol
InChIキー: BWFCZHDTTAYGNN-CNZCJKERSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Atorvastatin calcium is a synthetically derived, high-purity small molecule extensively used in biochemical and pharmacological research. As a potent and selective competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, it is a cornerstone compound for studying cellular cholesterol homeostasis and lipid metabolism . Primary Research Applications & Value: • Lipid Metabolism & Cardiovascular Research: Atorvastatin calcium inhibits the rate-limiting step in the mevalonate pathway, effectively reducing hepatic cholesterol synthesis. This depletion upregulates LDL receptor expression on hepatocytes, significantly increasing the clearance of low-density lipoprotein (LDL) from the bloodstream. This makes it an invaluable tool for modeling dyslipidemia and investigating atherosclerosis pathways in vitro and in vivo . • Pleiotropic Effects Investigation: Research has revealed that Atorvastatin calcium possesses beneficial effects beyond lipid-lowering, known as pleiotropic effects. It exhibits significant anti-inflammatory properties by modulating cytokines (e.g., reducing IL-1, IL-6) and inhibiting the NF-κB signaling pathway . It also demonstrates anti-oxidant capacity by reducing reactive oxygen species (ROS) production . Studies indicate it can improve endothelial function and inhibit pyroptosis, a form of programmed cell death, in vascular endothelial cells . • Emerging Research Areas: Recent studies have explored the repurposing of Atorvastatin calcium for novel research fields. Evidence suggests it alleviates UVB-induced cell senescence and photoaging in skin models by modulating p38-MAPK, NF-κB, and mTOR signaling pathways, and reducing the expression of matrix metalloproteinases (MMP1 and MMP9) . It also shows promising anti-proliferative and apoptosis-inducing activity in certain breast cancer cell lines . • Analytical & Formulation Research: The compound is characterized by specific analytical parameters, including an ultraviolet absorption maximum (λmax) at approximately 246 nm in methanol and a distinct IR spectrum, making it a candidate for method development in analytical chemistry . Its low solubility also makes it a model compound for developing novel drug delivery systems to enhance bioavailability . Mechanism of Action: Atorvastatin calcium is an active compound that competitively and reversibly inhibits HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate. This inhibition depletes intracellular cholesterol, leading to the transcriptional upregulation of LDL receptors and increased clearance of circulating LDL, thereby providing a powerful means to manipulate lipid pathways in experimental models . Disclaimer: This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human consumption uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H35CaFN2O5 B001150 Calcium atorvastatin CAS No. 134523-03-8

特性

Key on ui mechanism of action

Atorvastatin is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. Atorvastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low-density lipoprotein (LDL) receptors, which increases hepatic uptake of LDL. Atorvastatin also reduces Very-Low-Density Lipoprotein-Cholesterol (VLDL-C), serum triglycerides (TG) and Intermediate Density Lipoproteins (IDL), as well as the number of apolipoprotein B (apo B) containing particles, but increases High-Density Lipoprotein Cholesterol (HDL-C). _In vitro_ and _in vivo_ animal studies also demonstrate that atorvastatin exerts vasculoprotective effects independent of its lipid-lowering properties, also known as the pleiotropic effects of statins. These effects include improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response. Statins were also found to bind allosterically to β2 integrin function-associated antigen-1 (LFA-1), which plays an essential role in leukocyte trafficking and T cell activation.
In animal models, Lipitor lowers plasma cholesterol and lipoprotein levels by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase and cholesterol synthesis in the liver and by increasing the number of hepatic low-density lipoprotein (LDL) receptors on the cell surface to enhance uptake and catabolism of LDL;  Lipitor also reduces LDL production and the number of LDL particles. Lipitor reduces LDL-cholesterol (LDL-C) in some patients with homozygous familial hypercholesterolemia (FH), a population that rarely responds to other lipid-lowering medication(s).
Lipitor is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a precursor of sterols, including cholesterol. Cholesterol and triglycerides circulate in the bloodstream as part of lipoprotein complexes. With ultracentrifugation, these complexes separate into HDL (high-density lipoprotein), IDL (intermediate-density lipoprotein), LDL (low-density lipoprotein), and VLDL (very-low-density lipoprotein) fractions. Triglycerides (TG) and cholesterol in the liver are incorporated into VLDL and released into the plasma for delivery to peripheral tissues. LDL is formed from VLDL and is catabolized primarily through the high-affinity LDL receptor. Clinical and pathologic studies show that elevated plasma levels of total cholesterol (total-C), LDL-cholesterol (LDL-C), and apolipoprotein B (apo B) promote human atherosclerosis and are risk factors for developing cardiovascular disease, while increased levels of HDL-C are associated with a decreased cardiovascular risk.
Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including atorvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. ...
3-Hydroxy-3-methylglutaryl coenzyme A reductase inhibitors (statins) exert potent vasculoprotective effects. However, the potential contribution to angiogenesis is controversial. In the present study, we demonstrate that atorvastatin dose-dependently affects endothelial cell migration and angiogenesis. In vivo relevant concentrations of 0.01 to 0.1 umol/L atorvastatin or mevastatin promote the migration of mature endothelial cells and tube formation. Moreover, atorvastatin also increases migration and the potency to form vessel structures of circulating endothelial progenitor cells, which may contribute to vasculogenesis. In contrast, higher concentrations (>0.1 umol/L atorvastatin) block angiogenesis and migration by inducing endothelial cell apoptosis. The dose-dependent promigratory and proangiogenic effects of atorvastatin on mature endothelial cells are correlated with the activation of the phosphatidylinositol 3-kinase-Akt pathway, as determined by the phosphorylation of Akt and endothelial NO synthase (eNOS) at Ser1177. In addition, the stimulation of migration and tube formation was blocked by phosphatidylinositol 3-kinase inhibitors. In contrast, the well-established stabilization of eNOS mRNA was achieved only at higher concentrations, suggesting that posttranscriptional activation rather than an increase in eNOS expression mediates the proangiogenic effect of atorvastatin. Taken together, these data suggest that statins exert a double-edged role in angiogenesis signaling by promoting the migration of mature endothelial cells and endothelial progenitor cells at low concentrations, whereas the antiangiogenic effects were achieved only at high concentrations.
Here, we found that atorvastatin promoted the expansion of myeloid-derived suppressor cells (MDSCs) both in vitro and in vivo. Atorvastatin-derived MDSCs suppressed T-cell responses by nitric oxide production. Addition of mevalonate, a downstream metabolite of 3-hydroxy-3-methylglutaryl coenzyme A reductase, almost completely abrogated the effect of atorvastatin on MDSCs, indicating that the mevalonate pathway was involved. Along with the amelioration of dextran sodium sulfate (DSS) -induced murine acute and chronic colitis, we observed a higher MDSC level both in spleen and intestine tissue compared with that from DSS control mice. More importantly, transfer of atorvastatin-derived MDSCs attenuated DSS acute colitis and T-cell transfer of chronic colitis. Hence, our data suggest that the expansion of MDSCs induced by statins may exert a beneficial effect on autoimmune diseases. In summary, our study provides a novel potential mechanism for statins-based treatment in inflammatory bowel disease and perhaps other autoimmune diseases.

CAS番号

134523-03-8

分子式

C33H35CaFN2O5

分子量

598.7 g/mol

IUPAC名

(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid

InChI

InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/t26-,27-;/m1./s1

InChIキー

BWFCZHDTTAYGNN-CNZCJKERSA-N

異性体SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2]

正規SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2]

外観

Powder

melting_point

159.1 - 190.6 °C

他のCAS番号

134523-03-8

物理的記述

Solid

ピクトグラム

Irritant

関連するCAS

110862-48-1 (Parent)

溶解性

Practically insoluble

同義語

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid
atorvastatin
atorvastatin calcium
atorvastatin calcium anhydrous
atorvastatin calcium hydrate
atorvastatin calcium trihydrate
atorvastatin, calcium salt
CI 981
CI-981
CI981
Lipitor
liptonorm

製品の起源

United States

Synthesis and Process Chemistry of Atorvastatin Calcium

Synthetic Routes and Chemical Pathways

The synthesis of Atorvastatin (B1662188) calcium has evolved from linear routes to more convergent and efficient strategies. The main goal is the stereoselective construction of the side chain and the efficient assembly of the pentasubstituted pyrrole (B145914) core.

Paal-Knorr Pyrrole Condensation Approaches

The Paal-Knorr pyrrole synthesis is a cornerstone of Atorvastatin's industrial production. nih.govcas.czscilit.com This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole ring. synthinkchemicals.com In the context of Atorvastatin synthesis, the key convergent step is the reaction between a complex 1,4-diketone and a chiral amino-ester side chain precursor. veeprho.comrasayanjournal.co.inresearchgate.net

The reaction assembles the complete molecular framework in good yield. veeprho.comrasayanjournal.co.in A prominent industrial route involves the condensation of 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide (a 1,4-diketone) with tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (a chiral amine). scilit.comveeprho.comresearchgate.net This highly convergent strategy has several advantages, including high chemical yields and scalability. scilit.com

Despite its utility, the rate of the Paal-Knorr condensation for Atorvastatin can be slow. veeprho.comrasayanjournal.co.inresearchgate.net The mechanism, though not fully elucidated, is understood to be acid-catalyzed, with the cyclization step being rate-determining. veeprho.comresearchgate.net To enhance the reaction rate and yield, various catalysts have been investigated. Research has shown that the addition of a tertiary amine to the organic acid catalyst can dramatically shorten reaction times and improve yields. rasayanjournal.co.inresearchgate.net Another approach has been the use of a full equivalent of pivalic acid to overcome previous limitations of the Paal-Knorr reaction with pentasubstituted pyrroles. ijpsdronline.com

Novel Synthetic Strategies and Methodological Advancements

Multicomponent Reactions (MCRs): An MCR-based approach, specifically utilizing the Ugi reaction, has been reported to synthesize Atorvastatin in just four steps. This is a significant reduction compared to the typical six or more steps in the Paal-Knorr route. nih.govcas.cz

Stetter/Paal-Knorr Sequence: A one-pot, three-component coupling reaction has been developed that combines an N-heterocyclic carbene (NHC)-catalyzed Stetter reaction with a subsequent Paal–Knorr pyrrole synthesis. nih.govresearchgate.net This method allows for the direct synthesis of a versatile Atorvastatin derivative. researchgate.net

Hantzsch Pyrrole Synthesis: A variation of the Hantzsch synthesis has been employed as an alternative to the Paal-Knorr method for constructing the pyrrole core. nih.govcas.cz

Horner-Wadsworth-Emmons (HWE) Reaction: A novel route has been described where the key step is the construction of an olefin linkage between the chiral side chain and the pyrrole skeleton via an HWE reaction. The double bond is subsequently hydrogenated to yield an advanced Atorvastatin intermediate. researchgate.net

These advancements offer competitive alternatives to the established industrial processes, often providing more concise and efficient pathways to the final active pharmaceutical ingredient. nih.govcas.cz

Chemo-Enzymatic Synthesis of Optically Active Intermediates

The stereochemistry of the 3,5-dihydroxyheptanoate side chain is crucial for the pharmacological activity of Atorvastatin. Chemical synthesis of this chiral fragment can be complex and require expensive catalysts. google.com Chemo-enzymatic methods provide a powerful alternative, utilizing the high stereoselectivity of enzymes to produce optically pure intermediates. google.comgoogle.com

A variety of enzymes have been employed for this purpose:

Diketoreductase (DKR): A novel DKR has been identified that can reduce two carbonyl groups in a diketo ester to the corresponding dihydroxy ester with excellent stereoselectivity (>99.5% diastereomeric and enantiomeric excess), producing a key precursor for the Atorvastatin side chain. google.com

2-Deoxyribose-5-phosphate Aldolase (B8822740) (DERA): DERA has been used to catalyze the consecutive double aldol (B89426) addition of acetaldehyde (B116499) to an acceptor substrate, which is a key step in producing the statin side chain. google.comgoogle.com

Alcohol Dehydrogenase (ADH) and Ketoreductase (KRED): Recombinant E. coli cells harboring ADH or KRED have been used for the enantioselective reduction of corresponding ketoesters to produce chiral dihydroxy ester intermediates. google.com For instance, a two-step, three-enzyme process using a ketoreductase and a glucose dehydrogenase for cofactor regeneration has been developed for a green-by-design synthesis of a key hydroxynitrile intermediate. rjpn.org

Lipases: Lipases are used for the enzymatic desymmetrization of symmetrical precursors like glutaric acid diethyl ester to produce optically pure monoacids, which serve as versatile building blocks for the statin side chain. google.com

These biocatalytic methods offer significant advantages, including high enantioselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. google.com

Impurity Profiling and Control Strategies

Controlling impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing to ensure safety and efficacy. veeprho.comrjpn.org The impurity profile of Atorvastatin calcium is highly dependent on the manufacturing process. veeprho.com Regulatory bodies like the ICH provide guidelines for the identification, qualification, and control of impurities. rasayanjournal.co.inrjpn.org

Identification and Characterization of Process-Related Impurities

Process-related impurities in Atorvastatin can arise from starting materials, intermediates, side reactions, or degradation of the final product. researchgate.netrjpn.org Forced degradation studies under stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis are performed to understand the drug's intrinsic stability and identify potential degradation products. nih.govscilit.comresearchgate.netnih.govajpaonline.com

Atorvastatin has been found to be susceptible to degradation under acidic, oxidative, thermal, and photolytic conditions. nih.govscilit.com Common impurities and degradation products that have been identified and characterized using techniques like HPLC, LC-MS, and NMR include:

Atorvastatin Lactone: Formed under acidic conditions through intramolecular cyclization of the dihydroxyheptanoic acid side chain. cas.czresearchgate.net

Epimers: Stereoisomers of Atorvastatin, such as the (3S,5S) and (3S,5R)-epimers, can be formed during the synthesis. cas.cz

Desfluoro Atorvastatin: An impurity lacking the fluorine atom on one of the phenyl rings. cas.cz

Oxidative Degradation Products: Several impurities are formed upon exposure to oxidative stress, including N-oxide and di-N-oxide derivatives, as well as an epoxy dione (B5365651) compound. nih.govgoogle.comgoogle.com

Amide Self-Condensation Impurity: An impurity identified at m/z 854.06 results from the self-condensation of the chiral amine intermediate. rasayanjournal.co.in

Other Process-Related Impurities: These can include incompletely hydrolyzed esters (e.g., tert-butyl ester) or byproducts from side reactions during the pyrrole formation. cas.czresearchgate.net

The table below lists some of the known process-related impurities of Atorvastatin calcium.

Impurity NameTypeOrigin
Atorvastatin LactoneDegradation/ProcessAcidic conditions, side reaction
(3S,5R)-AtorvastatinProcessIsomeric impurity from synthesis
(3S,5S)-AtorvastatinProcessIsomeric impurity from synthesis
Desfluoro-AtorvastatinProcessImpure starting material
Atorvastatin EP Impurity DDegradationOxidative degradation
Atorvastatin EP Impurity HDegradation/ProcessDegradation/Side reaction

Synthesis of Known and Potential Impurities

To accurately quantify and control impurities, pure reference standards are required. synthinkchemicals.com Therefore, the synthesis of known and potential impurities of Atorvastatin is a crucial activity in process development and quality control. nih.govcas.czresearchgate.net

The synthesis of these compounds allows for their unequivocal structural characterization using spectroscopic techniques like NMR and MS. cas.czrasayanjournal.co.in For example, the synthesis of the desfluoro analog, various epimers, and the atorvastatin lactone has been explicitly described in the literature. cas.cz The synthesis of (S,S)-atorvastatin, for instance, can start from commercially available ethyl (S)-4-cyano-3-hydroxybutanoate, which is then elaborated through a series of steps including reduction, protection, catalytic hydrogenation, and finally Paal-Knorr condensation to yield the desired stereoisomer. cas.czresearchgate.net Similarly, oxidative degradation products have been prepared by exposing Atorvastatin to oxidative conditions to generate sufficient quantities for isolation and characterization. google.com These synthesized impurity standards are essential for the development and validation of analytical methods used for quality control of the final drug substance. synthinkchemicals.comresearchgate.net

Atorvastatin Lactone

Atorvastatin lactone is a key intermediate in the synthesis of Atorvastatin calcium. wikipedia.org It is a trans-6-[2-(substituted pyrrole-1-yl)alkyl]pyran-2-one. One synthetic route to Atorvastatin lactone involves a mechanochemical Hantzsch-type three-component reaction. This method utilizes high-speed vibration milling of 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone. This is followed by hydrolytic deprotection and lactonization to yield Atorvastatin lactone.

Another established process for preparing Atorvastatin lactone involves several key steps:

Hydrogenation of tert-butyl isopropylidene nitrile to form tert-butyl isopropylidene amine.

Condensation of the resulting amine with the diketone of atorvastatin to create an acetonide ester.

Deprotection of the diol protecting group on the acetonide ester by dissolving it in methanol (B129727) and treating it with an acid to form a diol ester.

Saponification of the diol ester to produce a sodium salt.

Removal of methanol from the reaction mixture via distillation.

Reacidification of the sodium salt to the free diol acid.

Formation of Atorvastatin lactone from the diol acid.

The crude lactone can then be purified by recrystallization from a solvent like toluene.

Epimeric Forms (e.g., (3S,5S)- and (3S,5R)-epimers)

Atorvastatin has two stereogenic centers, which means four possible stereoisomers can exist. However, only the (3R,5R)-enantiomer is therapeutically active. The other stereoisomers, including the (3S,5S)- and (3S,5R)-epimers, are considered impurities. The (3S,5S)-Atorvastatin is an inactive enantiomer of the active drug. The (3S,5R)-Atorvastatin calcium salt is another isomeric impurity that can be present. The presence and quantity of these epimers are critical quality attributes that must be controlled during the manufacturing process.

Epimeric FormDescription
(3S,5S)-Atorvastatin The inactive enantiomer of the therapeutically active (3R,5R)-Atorvastatin.
(3S,5R)-Atorvastatin A diastereomeric impurity of Atorvastatin.
Degradation Products (e.g., Atorvastatin calcium epoxide dihydroxy)

Atorvastatin calcium is susceptible to degradation under various stress conditions, including acidic and oxidative environments. This degradation can lead to the formation of several impurities. Under acidic conditions, Atorvastatin can undergo lactonization to form Atorvastatin lactone. More drastic acidic conditions can lead to further degradation products.

Oxidative stress can also generate several degradation products. One such product is 3-(4-Fluoro-benzoyl)-2-isobutyryl-3-phenyl-oxirane-2-carboxylic acid phenylamide, also known as ATV-epoxy dion. Another is 4-[1b-(4-Fluoro-phenyl)-6-hydroxy-6-isopropyl-1a-phenyl-6a-phenylcarbamoyl-hexahydro-1,2-dioxa-5a-aza-cyclopropa[a]inden-3-yl]-3-(R)-hydroxy-butyric acid, referred to as ATV-cycloFP. The formation of these oxidative degradation products can be significantly reduced by minimizing the oxygen content in the atmosphere surrounding the Atorvastatin calcium.

Degradation ProductFormation Condition
Atorvastatin Lactone Acidic conditions
ATV-epoxy dion Oxidative stress
ATV-cycloFP Oxidative stress
Desfluoro Analogues

Desfluoro-atorvastatin is an impurity of Atorvastatin in which the fluorine atom on the phenyl group is absent. This compound is also referred to as Atorvastatin Related Compound A. Its chemical name is (3R,5R)-3,5-Dihydroxy-7-[5-(1-methylethyl)-2,3-diphenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]heptanoic acid. The presence of this and other analogues as impurities is closely monitored during the quality control of Atorvastatin calcium.

Analytical Techniques for Impurity Detection and Quantification

Ensuring the purity of Atorvastatin calcium is crucial for its safety and efficacy. A variety of analytical techniques are employed to detect and quantify impurities. High-performance liquid chromatography (HPLC) is the most widely used method for this purpose.

Several HPLC methods have been developed for the analysis of Atorvastatin and its impurities. These methods often utilize C18 or C8 columns with a mobile phase typically consisting of a mixture of acetonitrile (B52724), tetrahydrofuran, and a buffer solution. Gradient elution is commonly employed to achieve optimal separation of the various impurities. The detection is usually carried out using a UV detector at a wavelength of around 244 nm.

A specific HPLC method for determining related substances and enantiomeric purity uses a Kromasil C18 column with a mobile phase of acetonitrile-tetrahydrofuran-ammonium citrate (B86180) pH 4.0 (42:3:55). ingentaconnect.com For enantiomeric purity, a CHIRALPAK AD-H column with a mobile phase of hexane-dehydrated alcohol-glacial acetic acid (90:10:0.3) is used. ingentaconnect.com

More advanced techniques, such as liquid chromatography-mass spectrometry (LC-MS), are also used for the identification and quantification of impurities, especially those present at very low levels. The ACQUITY QDa II Mass Detector, when coupled with an HPLC system, can provide molecular weight information that aids in the confident identification of impurities.

The European Pharmacopoeia outlines an HPLC method for impurity testing using an octylsilyl C8 column with a gradient elution of a mobile phase composed of acetonitrile, tetrahydrofuran, and ammonium (B1175870) acetate (B1210297) buffer. The total run time for this method is approximately 85-90 minutes. In contrast, the United States Pharmacopeia (USP) method uses a C18 column with a mobile phase of tetrahydrofuran, acetonitrile, and a phosphate-acetate buffer, with a run time of about 65 minutes.

Analytical TechniqueColumnMobile Phase ComponentsDetection
HPLC Kromasil C18Acetonitrile, Tetrahydrofuran, Ammonium CitrateUV (244 nm)
Chiral HPLC CHIRALPAK AD-HHexane, Dehydrated Alcohol, Glacial Acetic AcidUV (244 nm)
LC-MS C18 or C8Acetonitrile, Water, Formic AcidMass Spectrometry

Stereochemical Considerations and Polymorphism Research

Enantiomeric Purity and Control

As mentioned earlier, of the four possible stereoisomers of Atorvastatin, only the (3R,5R) enantiomer is pharmacologically active. Therefore, controlling the enantiomeric purity of Atorvastatin calcium is of utmost importance. The presence of the inactive (3S,5S) enantiomer must be strictly limited.

Chiral HPLC is the primary technique used to determine the enantiomeric purity of Atorvastatin. The European Pharmacopoeia describes a normal-phase HPLC method using a Chiralpak AD-H column for this purpose. mdpi.com However, this method has a long analysis time of around 35 minutes. mdpi.com Newer methods have been developed to improve efficiency. For instance, a method using a CHIRALPAK IA-3 column can reduce the analysis time to approximately 15 minutes. chiraltech.com

Supercritical fluid chromatography (SFC) has also been explored for the chiral separation of Atorvastatin and its enantiomer. One SFC method utilizes an ACQUITY UPC2 Trefoil CEL2 column with a mobile phase of CO2 and methanol with 0.1% TFA, achieving separation in just 5 minutes. magtechjournal.com

Solid-State Forms and Polymorphic Transformation Studies

The ability of a single compound to exist in multiple crystalline structures is known as polymorphism. These different solid-state forms, including polymorphs, solvates (hydrates), and the amorphous state, can exhibit distinct physicochemical properties. nih.govumw.edu.pl For an active pharmaceutical ingredient (API) such as Atorvastatin calcium, these differences can significantly influence factors like stability, solubility, dissolution rate, and manufacturability, ultimately affecting the quality and efficacy of the final drug product. nih.govuni-halle.de

Initially, Atorvastatin calcium was produced in an amorphous form, which presented challenges for large-scale manufacturing due to poor filtration and drying characteristics, as well as instability requiring protection from heat, light, oxygen, and moisture. crystalpharmatech.comimprovedpharma.com The subsequent discovery of a more stable crystalline trihydrate, designated as Form I, was a significant development. crystalpharmatech.com This crystalline form demonstrated higher purity, improved chemical stability, and better processing properties compared to its amorphous counterpart. crystalpharmatech.com Since this initial discovery, extensive research has led to the identification of a multitude of solid-state forms of Atorvastatin calcium, with reports of over 41 crystalline forms and various amorphous types. nih.govimprovedpharma.com

The existence of these numerous forms necessitates comprehensive characterization to ensure the consistency and quality of the API. umw.edu.pl The study of polymorphic transformations is also critical, as changes in the solid-state form can occur during manufacturing processes or upon storage, potentially altering the drug's performance. researchgate.net

Research Findings and Characterization

The identification and differentiation of Atorvastatin calcium's solid-state forms rely on a variety of analytical techniques. uni-halle.de Each technique provides unique information about the crystal lattice, thermal properties, and molecular structure of the solid.

Key analytical methods employed in these studies include:

X-ray Powder Diffractometry (XRPD): This is a primary technique for distinguishing different crystalline forms, as each polymorph produces a unique diffraction pattern based on its crystal lattice structure. nih.govuni-halle.de

Differential Scanning Calorimetry (DSC): DSC is used to measure thermal changes, such as melting points and phase transitions, which are often distinct for each polymorphic form. uni-halle.deresearchgate.net

Thermogravimetric Analysis (TGA): TGA helps in quantifying the solvent or water content, which is crucial for identifying solvates and hydrates. uni-halle.de

Vibrational Spectroscopy (FTIR and Raman): Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can differentiate polymorphs based on variations in intermolecular interactions. uni-halle.demdpi.com

Solid-State Nuclear Magnetic Resonance (ssNMR): This method provides detailed information about the molecular structure in the solid state and can distinguish between forms that may have similar XRPD patterns. improvedpharma.comgoogle.com

The table below summarizes the characteristics of some of the initially identified crystalline forms of Atorvastatin calcium.

Polymorphic FormKey Characterization Data / FindingsReference
AmorphousExhibits higher solubility and dissolution rates compared to crystalline forms. umw.edu.plnih.gov Unstable and requires protection from heat, oxygen, and moisture. improvedpharma.com Characterized by two broad humps in its XRPD pattern. google.com umw.edu.plimprovedpharma.comgoogle.comnih.gov
Form IA stable crystalline trihydrate with improved chemical stability and handling properties over the amorphous form. nih.govcrystalpharmatech.com Considered the most stable known crystalline form. umw.edu.pl nih.govumw.edu.plcrystalpharmatech.com
Form IIOne of the initial crystalline forms discovered alongside Form I and IV. improvedpharma.com Patented with distinct characteristics from Form I. crystalpharmatech.com crystalpharmatech.comimprovedpharma.com
Form IIIDiscovered during early crystallization studies. improvedpharma.com Confirmed as a new crystal form with distinct PXRD and DSC patterns from other known forms. researchgate.net improvedpharma.comresearchgate.net
Form IVIdentified along with Forms I and II in early studies. improvedpharma.com Characterized by a unique XRPD pattern. crystalpharmatech.com crystalpharmatech.comimprovedpharma.com
Form VCharacterized by X-ray powder diffraction peaks at 5.3±0.2 and 8.3±0.2 degrees 2θ and specific solid-state 13C NMR signals. google.com Can be prepared by dissolving Atorvastatin calcium in THF or alcohols and adding water as an antisolvent. google.com google.com

Polymorphic Transformations

The transformation from one polymorphic form to another can be induced by various factors encountered during pharmaceutical processing and storage. Research has shown that the choice of solvent systems for crystallization is a critical factor in determining which polymorph is produced. google.com For instance, Form V can be obtained by using specific solvent-antisolvent combinations. google.com

Furthermore, thermal analysis has demonstrated that temperature can induce polymorphic transitions. researchgate.net Mechanical stress, such as that applied during milling or the compression of powders into tablets, has also been reported to cause changes in the crystalline form of pharmaceutical ingredients. mdpi.com Stability studies have indicated that factors like temperature and relative humidity (RH) can impact the purity and stability of certain forms, particularly the amorphous state. scholarsresearchlibrary.com The presence of seeds of a desired crystal form is another method used to control and direct the crystallization process towards a specific, stable polymorph. nih.gov

The table below provides a comparative overview of the properties of the amorphous form versus the stable crystalline Form I.

PropertyAmorphous Atorvastatin CalciumCrystalline Atorvastatin Calcium (Form I)
Stability Thermodynamically unstable; sensitive to heat, light, oxygen, and moisture. improvedpharma.comHigher chemical and physical stability. crystalpharmatech.com
Solubility & Dissolution Higher apparent solubility and faster dissolution rate. umw.edu.plnih.govLower solubility and slower dissolution rate. farmaciajournal.com
Bioavailability Higher oral bioavailability due to enhanced solubility and dissolution. umw.edu.plLower rate of absorption, though the extent of absorption can be equivalent. crystalpharmatech.com
Manufacturing Properties Poor filtration and drying characteristics. crystalpharmatech.comImproved filtration, drying, and handling properties; tighter particle size uniformity. crystalpharmatech.com
Purity Generally lower purity. scholarsresearchlibrary.comHigher purity. crystalpharmatech.com

Advanced Analytical Methodologies for Atorvastatin Calcium

Chromatographic Techniques for Quantitative Analysis

Chromatography is a cornerstone for the separation and quantification of Atorvastatin (B1662188) calcium and its related substances. Various techniques have been developed, each offering specific advantages in terms of selectivity, sensitivity, and speed of analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most widely employed technique for the quantitative determination of Atorvastatin calcium. core.ac.ukwaters.com These methods are valued for their precision, accuracy, and ability to separate the active ingredient from excipients and impurities. core.ac.uk Isocratic elution, where the mobile phase composition remains constant throughout the run, is common for routine quality control analysis. core.ac.uknih.gov

A typical RP-HPLC system for Atorvastatin calcium analysis involves a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and organic solvents such as acetonitrile (B52724) and/or methanol (B129727). core.ac.uknih.govinternationalscholarsjournals.comijpsonline.com Detection is commonly performed using a UV-Vis detector at a wavelength where Atorvastatin calcium exhibits maximum absorbance, typically around 240-247 nm. core.ac.ukinternationalscholarsjournals.comijpsonline.com The retention time for Atorvastatin calcium can vary depending on the specific chromatographic conditions but is generally achieved within a few minutes, allowing for rapid analysis. ijpsonline.comscispace.com Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and specificity. core.ac.uknih.gov

Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Linearity Range (µg/mL)
LiChrospher® 100 RP-18 (5 µm) core.ac.uk0.1% acetic acid solution: acetonitrile (45:55, v/v) core.ac.uk0.8 core.ac.uk246 core.ac.uk~6.3 core.ac.uk8.13 - 23.77 core.ac.uk
Phenomenex Luna C-18 (5 µm) ijpsonline.com0.02 M potassium dihydrogen phosphate: methanol: acetonitrile (20:40:40, pH 4) ijpsonline.com1.0 ijpsonline.com240 ijpsonline.com3.6 ijpsonline.com2 - 24 ijpsonline.com
Acclaim 120 C18 (5 µm) openaccesspub.orgacetonitrile-dichloromethane-acetic acid (68.6: 30.6: 0.8 v/v/v) openaccesspub.org1.0 openaccesspub.org246 openaccesspub.org2.68 openaccesspub.org15 - 300 openaccesspub.org
Reversed-phase C18 column (250 x 4.6 mm, 5 µ) internationalscholarsjournals.comMethanol: Acetonitrile: Phosphate Buffer (45:45:10) internationalscholarsjournals.com1.0 internationalscholarsjournals.com246 internationalscholarsjournals.com6.98 internationalscholarsjournals.com52.20 - 156.60 internationalscholarsjournals.com

Stability-Indicating HPLC Methodologies

Stability-indicating methods are crucial for determining the shelf-life of a drug product. These analytical procedures can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. internationalscholarsjournals.com For Atorvastatin calcium, stability-indicating HPLC methods are developed by subjecting the drug to various stress conditions as mandated by ICH guidelines, such as acid and alkali hydrolysis, oxidation, photolysis, and thermal degradation. internationalscholarsjournals.comnih.govscielo.brappconnect.in

The primary goal of these methods is to achieve complete separation of the intact drug from any degradants formed during the stability studies. internationalscholarsjournals.com For instance, under acidic and oxidative stress, Atorvastatin calcium may degrade, and the resulting degradation product peaks must be well-resolved from the main Atorvastatin peak. nih.gov The validation of these methods includes specificity tests to prove that the method can effectively separate the drug from its degradation products. internationalscholarsjournals.comresearchgate.net This ensures that the analytical method can be reliably used for the analysis of stability samples. internationalscholarsjournals.com

Stress ConditionObserved DegradationMethod Capability
Acid Hydrolysis (e.g., 0.1 N HCl) nih.govappconnect.inDegradation observed, with formation of distinct product peaks. nih.govresearchgate.netThe method successfully resolves degradation product peaks from the parent drug peak. internationalscholarsjournals.comnih.gov
Alkali Hydrolysis (e.g., 0.1 N NaOH) appconnect.inSignificant degradation is often observed under alkaline conditions. appconnect.inresearchgate.netChromatographic peaks of degradants are well-separated from the Atorvastatin peak. internationalscholarsjournals.com
Oxidative Degradation (e.g., H₂O₂) nih.govAtorvastatin shows susceptibility to oxidation, leading to degradation products. nih.govresearchgate.netThe analytical method can quantify Atorvastatin in the presence of its oxidative degradants. internationalscholarsjournals.comnih.gov
Thermal Degradation nih.govDegradation can occur upon exposure to dry heat. nih.govresearchgate.netThe method is proven to be specific for the intact drug even after thermal stress. internationalscholarsjournals.com
Photochemical Degradation internationalscholarsjournals.comThe drug undergoes degradation upon exposure to light. internationalscholarsjournals.comresearchgate.netThe method effectively separates the drug from its photolytic degradation products. internationalscholarsjournals.com

High-Performance Thin Layer Chromatography (HPTLC)

HPTLC is an advanced version of thin-layer chromatography that offers better resolution, sensitivity, and accuracy. nih.gov It is a powerful tool for the simultaneous analysis of Atorvastatin calcium in combination with other drugs. nih.govresearchgate.netglobalresearchonline.net The technique involves spotting the sample on a high-performance plate coated with a stationary phase, such as silica (B1680970) gel 60F254. researchgate.net The plate is then developed in a chamber containing a suitable mobile phase.

For Atorvastatin calcium, mobile phases are typically mixtures of organic solvents like toluene, methanol, dichloromethane, ethyl acetate, and glacial acetic acid in various proportions. researchgate.netglobalresearchonline.net After development, the separated spots are quantified using a densitometric scanner at a specific wavelength. researchgate.net The Rf value (retention factor) is used to identify the components. HPTLC methods are validated according to ICH guidelines for parameters like linearity, accuracy, precision, and robustness. globalresearchonline.net

Stationary PhaseMobile Phase Composition (v/v/v)Detection Wavelength (nm)Rf Value of Atorvastatin CalciumLinearity Range
Silica gel 60F254 researchgate.netDichloromethane: Toluene: Methanol (2:6:2) researchgate.net287 researchgate.net0.23 ± 0.03 researchgate.netNot specified
Pre-coated silica gel 60 GF254 globalresearchonline.netBenzene: Ethyl acetate: Toluene: Methanol: Glacial acetic acid (3:4:2.6:0.4:0.5) globalresearchonline.net247 globalresearchonline.net0.64 ± 0.002 globalresearchonline.net500 - 1500 ng/spot globalresearchonline.net
Silica gel 60 F254 nih.govMethanol-benzene-glacial acetic acid (19.6 + 80.0 + 0.4) nih.gov210 nih.gov0.40 nih.gov50 - 500 ng/spot nih.gov
Silica gel akjournals.comMethanol-benzene-ethyl acetate-glacial acetic acid (0.36:5.6:4.0:0.04) akjournals.com210 akjournals.com~0.38 akjournals.com100 - 600 ng/band akjournals.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures than HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. A rapid, selective, and sensitive UPLC method coupled with tandem mass spectrometry (UHPLC-MS/MS) has been developed for the quantitative determination of Atorvastatin calcium in human plasma. nih.gov

This technique is particularly valuable for pharmacokinetic studies where low detection limits and high throughput are required. nih.gov The separation is typically achieved on a sub-2 µm reversed-phase column with gradient elution, using mobile phases like formic acid in water and acetonitrile. nih.gov The high-throughput capability allows for the analysis of a large number of samples per day. nih.gov

TechniqueStationary PhaseMobile PhaseFlow Rate (mL/min)Application
UHPLC-MS/MS nih.govDikma Leapsil C18 (100 × 2.1 mm, 2.7 μm) nih.govGradient elution with 0.2% (v/v) formic acid in water and acetonitrile nih.gov0.3 nih.govPharmacokinetic study in human plasma nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

While liquid chromatography is more common for a non-volatile compound like Atorvastatin calcium, Gas Chromatography-Mass Spectrometry (GC-MS) plays a critical role in the analysis of potential genotoxic impurities (PGIs) that may be present in the drug substance. rasayanjournal.co.inamazonaws.com PGIs, such as alkyl mesylates, can be formed during the synthesis process from residual reagents and are of significant concern due to their potential carcinogenicity. rasayanjournal.co.in

A GC-MS methodology has been developed for the simultaneous determination of potential genotoxic materials like ethyl methanesulfonate (B1217627) (ELMS), methyl methanesulfonate (MLMS), and isopropyl methanesulfonate (ILMS) in Atorvastatin calcium. rasayanjournal.co.in The method involves a gas chromatographic separation on a suitable column (e.g., DB-5) followed by detection using a mass spectrometer, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. rasayanjournal.co.in This allows for the detection and quantification of these impurities at parts-per-million (ppm) levels. rasayanjournal.co.in

TechniqueColumnTarget Analytes (Impurities)Quantification Limits (ppm)Application
GC-MS rasayanjournal.co.inDB-5 (30 m length, 0.32 mm ID, 0.25 µm film) rasayanjournal.co.inEthyl methanesulfonate (ELMS), Isopropyl methanesulfonate (ILMS), Methyl methanesulfonate (MLMS) rasayanjournal.co.in0.0115 - 0.0858 rasayanjournal.co.inSimultaneous determination of potential genotoxic impurities in Atorvastatin calcium. rasayanjournal.co.in

Spectroscopic Approaches for Characterization and Quantification

Spectroscopic techniques are indispensable for the structural elucidation of Atorvastatin calcium and its related impurities, and in some cases, for direct quantification.

UV-Visible spectrophotometry is a simple and cost-effective method for the quantitative estimation of Atorvastatin calcium. The drug exhibits a characteristic absorption maximum (λmax) in the UV region, typically around 240-246 nm, which is utilized for its determination in bulk and tablet dosage forms. openaccesspub.orgsphinxsai.com Another spectrophotometric approach involves the formation of a colored complex. For instance, Atorvastatin calcium can react with reagents like p-dimethylaminobenzaldehyde (PDMAB) or a ferric chloride/potassium ferricyanide (B76249) mixture to form a colored product that can be measured in the visible region (e.g., 540 nm or 787 nm). sphinxsai.comlongdom.orglongdom.org

For structural characterization, particularly of process-related impurities, more sophisticated spectroscopic methods are employed. Techniques such as Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of synthesized reference compounds of impurities. nih.govresearchgate.net These characterized reference standards are then used for the validation and quantification of impurities in the drug substance by chromatographic methods like HPLC. nih.govresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for identifying unknown impurities formed during synthesis or degradation studies. nih.govresearchgate.net

TechniqueApplicationKey Findings/Parameters
UV-Visible Spectrophotometry openaccesspub.orgsphinxsai.comQuantitative estimation in bulk and tablet forms. sphinxsai.comλmax at ~240-246 nm. openaccesspub.orgsphinxsai.com Linearity is established over a specific concentration range.
Colorimetry sphinxsai.comlongdom.orglongdom.orgQuantification based on colored complex formation. sphinxsai.comlongdom.orglongdom.orgForms colored chromogen with reagents like PDMAB (λmax ~540 nm) or Ferric Chloride/Potassium Ferricyanide (λmax ~787 nm). sphinxsai.comlongdom.orglongdom.org
¹H NMR and IR Spectroscopy nih.govresearchgate.netStructural confirmation of impurities. nih.govresearchgate.netUsed to elucidate the chemical structure of synthesized reference standards for process-related impurities. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) nih.govresearchgate.netIdentification of process-related and degradation impurities. nih.govresearchgate.netIdentifies unknown compounds formed during forced degradation and confirms impurity structures. nih.govresearchgate.net

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a widely used technique for the quantitative estimation of Atorvastatin calcium in bulk and pharmaceutical dosage forms due to its simplicity, cost-effectiveness, and rapid analysis time. ajrconline.orgjddtonline.info The method is based on the principle that the drug absorbs light in the ultraviolet region, and the amount of absorption is directly proportional to its concentration.

The wavelength of maximum absorbance (λmax) for Atorvastatin calcium is typically observed in the range of 241 to 247 nm. ajrconline.orgijsred.comnveo.org However, the specific λmax can vary depending on the solvent used. For instance, in ethanol, the absorption maximum is found at 244.2 nm, while in a mixture of methanol and water (90:10), it is observed at 245.0 nm. tsijournals.comijpsr.com Some methods have reported a λmax of 291 nm in diluted anhydrous methanol. isca.me The drug has been shown to obey Beer's law in various concentration ranges, such as 2-10 µg/mL and 4-32 µg/mL, demonstrating a linear relationship between absorbance and concentration. ijsred.comtsijournals.com

Solvent/Methodλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (R²)
Ethanol244.22-10N/A
Methanol and Water (90:10)2414-32N/A
Methanol and Water (90:10)245.01-10N/A
Methanol247.53-30N/A
Diluted Anhydrous Methanol2915-35N/A
Sodium Citrate (B86180) (0.01 M)2412-200.999
Reaction with FeCl₃ and K₃[Fe(CN)₆]7602-10N/A

This table summarizes various UV-Visible spectrophotometric methods developed for the determination of Atorvastatin calcium, highlighting the different solvents, corresponding wavelengths of maximum absorption, and validated linearity ranges. ajrconline.orgijsred.comtsijournals.comijpsr.comisca.meijpsjournal.com

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the identification and characterization of Atorvastatin calcium. wjpmr.com This technique is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. impactfactor.org The FTIR spectrum of pure Atorvastatin calcium shows characteristic peaks corresponding to its various functional groups. researchgate.net It is also employed in drug-excipient compatibility studies to ensure that the chemical integrity of the drug is maintained within a formulation. wjpmr.com

The analysis involves mixing the drug sample with potassium bromide (KBr) to form a pellet and scanning it over a range of 4000 to 400 cm⁻¹. wjpmr.comimpactfactor.org The resulting spectrum provides a unique fingerprint for the compound. Shifts in the absorption peaks can indicate interactions, such as the formation of intermolecular hydrogen bonds when cocrystals are formed with other molecules like succinic acid. ugm.ac.id

Wavenumber (cm⁻¹)Vibrational Assignment
3364 - 3466N-H stretching
2965 - 2971C-H stretching
1651 - 1712C=O stretching (Amide/Carbonyl)
1565C=O stretching (Amidic group)
1381C-N stretching
1315C-H-O stretching (Alcoholic group)
1216 - 1223C-N stretching
1104O-H bending
696 - 752C-F stretching

This table presents the characteristic FTIR absorption peaks for Atorvastatin calcium and the corresponding functional group vibrations. researchgate.netugm.ac.idasianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of Atorvastatin calcium. Solid-state NMR, in particular, is used to study the drug in its crystalline form, providing insights into polymorphism and local molecular environments. acs.orgnsf.gov Studies using solid-state ¹³C, ¹⁹F, and ¹⁵N magic angle spinning (MAS) NMR have been instrumental in characterizing Form I of Atorvastatin calcium. acs.orgresearchgate.net These analyses have indicated that the asymmetric unit of this crystalline form contains two independent atorvastatin molecules. acs.orgnsf.govresearchgate.net

¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule in solution. blogspot.com The chemical shifts (δ) are measured in parts per million (ppm) and are specific to the chemical environment of each nucleus.

NucleusTechniqueKey Findings/Observations
¹³CSolid-State CP/MAS NMRChemical shifts for Form I Atorvastatin hydrate (B1144303) observed at δ 182.8, 178.4 (C12 or C25), 166.7 (broad), and 159.3 (C16).
¹HSolution NMR (DMSO-d₆)Characteristic signals observed at δ 9.82 (s, 1H), 7.51 (ad, J=8.0 Hz, 2H), and 7.33-6.95 (m, 12H).
¹⁹F, ¹⁵NSolid-State MAS NMRUsed alongside ¹³C NMR to provide a complete assignment of chemical shifts and propose a structure for Form I.

This table summarizes key findings from NMR spectroscopic studies of Atorvastatin calcium, detailing the techniques used and the characteristic chemical shifts observed. acs.orgblogspot.com

Mass Spectrometry and Coupled Techniques

Mass spectrometry, particularly when coupled with chromatographic separation techniques, provides unparalleled sensitivity and selectivity for the quantification of Atorvastatin calcium and its metabolites in complex biological matrices like human plasma. lcms.czijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a robust and widely used hyphenated technique for the analysis of Atorvastatin. jddtonline.info The liquid chromatography system separates atorvastatin from other components in the sample, after which the mass spectrometer detects and quantifies the molecule based on its mass-to-charge ratio (m/z). akjournals.com

LC-MS methods typically utilize a reverse-phase C18 column for chromatographic separation. acs.org The mobile phase often consists of a mixture of organic solvents like acetonitrile and/or methanol with an aqueous component containing a modifier such as acetic acid or formic acid to ensure proper ionization. akjournals.comacs.org

ColumnMobile PhaseFlow RateApplication
YMC J'Sphere H80 (C-18)Acetonitrile-0.1% Acetic Acid (70:30, v/v)N/AQuantitation in human, dog, and rat plasma
ZORBAX Eclipse C18Gradient of Acetonitrile and 0.1% Acetic Acid400 µL/minQuantification in rat plasma
Brownlee analytical C18Methanol and Water (68:32, v/v) with Trifluoroacetic Acid (pH 3.0)1.5 mL/minSimultaneous quantification with Rosuvastatin in human serum

This table outlines the parameters for various LC-MS methods used in the analysis of Atorvastatin calcium. ijpsjournal.comakjournals.comacs.org

LC-Electrospray Tandem Mass Spectrometry

Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC-MS/MS) offers even higher sensitivity and specificity than single-quadrupole LC-MS. lcms.cz This technique is the gold standard for bioanalytical studies involving Atorvastatin. thaiscience.info The method involves an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode, followed by two mass analyzers (tandem mass spectrometry). nih.gov The first analyzer selects the precursor ion (the ionized atorvastatin molecule), which is then fragmented, and the second analyzer detects a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves detection limits. lcms.cz

Methods using a negative ESI interface have been developed to enhance selectivity and sensitivity. nih.gov LC-MS/MS can achieve a very low limit of quantification (LLOQ), often down to 0.050 ng/mL, making it suitable for pharmacokinetic studies where plasma concentrations are extremely low. nih.gov

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)LLOQMatrix
Negative ESI557.0453.00.05 ng/mLHuman Plasma
Positive ESIN/AN/A0.250 ng/mLHuman, Dog, Rat Plasma
Heated ESIN/AN/A10 pg/mL (0.01 ng/mL)Human Plasma

This table provides key parameters and performance characteristics of LC-Electrospray Tandem Mass Spectrometry methods for Atorvastatin calcium analysis. lcms.czacs.orgnih.govnih.gov

Other Analytical Techniques

Besides the primary methods discussed, other analytical techniques have also been developed and validated for the analysis of Atorvastatin calcium.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that offers advantages such as high sample throughput and low operating costs. Methods have been developed for the simultaneous analysis of Atorvastatin calcium with other drugs. For example, one method used a mobile phase of methanol, carbon tetrachloride, ethyl acetate, and glacial acetic acid (8:63.6:28:0.4 v/v/v/v) with UV detection at 238 nm. ijpsjournal.com The linear concentration range for this method was 50–500 ng/band. ijpsjournal.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an advancement over traditional HPLC that uses smaller particle size columns to achieve faster separations and higher resolution. ajrconline.org A rapid, selective, and sensitive UHPLC-MS/MS method was developed for the quantitative determination of atorvastatin calcium in human plasma, with a linear range of 0.05 to 50 ng/mL. nih.gov

Voltammetric Techniques: Electrochemical methods, such as adsorptive anodic stripping voltammetry, have been applied for the determination of Atorvastatin calcium in pharmaceuticals and biological fluids. ingentaconnect.com These methods offer high sensitivity and are a viable alternative to chromatographic techniques. ingentaconnect.com

These diverse analytical methodologies provide a comprehensive toolkit for the robust analysis of Atorvastatin calcium, ensuring quality control and supporting clinical research. ijpsjournal.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a powerful technique for the analysis of Atorvastatin calcium, offering advantages such as rapid analysis times, high efficiency, and reduced solvent consumption. jyoungpharm.org The method separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under an applied voltage. For Atorvastatin analysis, method development has involved optimizing parameters like the composition and pH of the background electrolyte (BGE), applied voltage, and injection time to achieve efficient separation. nih.govresearchgate.net

In one such method, optimal separation was achieved using a 25 mM sodium acetate buffer at pH 6, with a separation voltage of 25 kV applied to a 33 cm long, 50 µm inner diameter capillary. nih.govresearchgate.net This approach, using sodium diclofenac (B195802) as an internal standard, allowed for the quantitation of Atorvastatin in under 1.2 minutes, a significantly shorter time compared to traditional liquid chromatography methods. nih.govresearchgate.net The principles of this separation were further adapted to a microchip electrophoresis (MCE) platform, demonstrating an even more rapid analysis. nih.govresearchgate.net

Another validated Capillary Zone Electrophoresis (CZE) method was developed for the simultaneous determination of Atorvastatin and Ezetimibe. jyoungpharm.orgnih.gov This method utilized a phosphate buffer (2.5 mM, pH 6.7) mixed with methanol (70:30 v/v) as the BGE and a deactivated fused silica capillary. nih.gov The separation was completed in under 6.5 minutes with high resolution. jyoungpharm.org The versatility of CE allows for the separation of Atorvastatin from other compounds in various formulations, highlighting its utility in pharmaceutical analysis. jyoungpharm.orgnih.gov

Table 1: Optimized Conditions for Capillary Electrophoresis Analysis of Atorvastatin
ParameterCondition 1Condition 2
TechniqueCapillary Electrophoresis (CE) nih.govresearchgate.netCapillary Zone Electrophoresis (CZE) nih.gov
Background Electrolyte (BGE)25 mM Sodium Acetate Buffer (pH 6) nih.govresearchgate.net2.5 mM Phosphate Buffer (pH 6.7) : Methanol (70:30 v/v) nih.gov
Applied Voltage25 kV nih.govresearchgate.net25 kV nih.gov
Capillary Dimensions33 cm total length, 50 µm ID nih.govresearchgate.net67 cm total length, 75 µm ID nih.gov
Internal StandardSodium Diclofenac nih.govresearchgate.netLosartan nih.gov
Analysis Time< 1.2 minutes nih.govresearchgate.net< 6.5 minutes jyoungpharm.org

Near-Infrared Spectroscopy

Near-Infrared (NIR) Spectroscopy is a non-destructive, rapid analytical technique that has been successfully applied for the quantitative analysis of Atorvastatin calcium in pharmaceutical powders and tablets. farmaciajournal.comresearchgate.net This method eliminates the need for sample preparation, making it highly efficient for at-line or in-line process monitoring. farmaciajournal.comresearchgate.net NIR spectroscopy measures the absorption of light in the near-infrared region of the electromagnetic spectrum, which corresponds to overtones and combinations of vibrational modes of molecules containing C-H, N-H, or O-H bonds.

Research has demonstrated the development of a validated NIR method for the simultaneous quantification of Atorvastatin calcium and Amlodipine besilate in powder blends intended for tableting. farmaciajournal.com A Partial Least Squares (PLS) calibration model was developed and validated, showing satisfactory accuracy, linearity, and precision. farmaciajournal.comresearchgate.net The recovery for Atorvastatin using this method was found to be between 98.60% and 101.54%. farmaciajournal.com A comparative analysis showed no statistically significant difference between the results predicted by the NIR method and those obtained by a reference High-Performance Liquid Chromatography (HPLC) method. farmaciajournal.com This confirms the suitability of NIR spectroscopy for routine quality control. farmaciajournal.com

Furthermore, NIR-based methods have been used to monitor the physicochemical properties of Atorvastatin calcium hydrate after manufacturing processes like grinding. researchgate.net The technique has shown a high discrimination accuracy, reaching 100% in some cases, for identifying different solid-state forms of the drug substance. researchgate.net

Table 2: Validation Parameters for NIR Spectroscopic Analysis of Atorvastatin Calcium in Powder Blends farmaciajournal.com
Validation ParameterFinding
Accuracy (% Recovery)98.60% - 101.54%
PrecisionGood values for repeatability (intra-day) and intermediate precision (inter-day) at all concentration levels.
LinearitySatisfactory linearity profile for the assay.
ReproducibilityThe method was found to be reproducible.
Comparison to Reference Method (HPLC)No statistical difference (p > 0.05) found between NIR and HPLC results.

Method Validation and International Harmonization (ICH) Guidelines

The validation of analytical methods for Atorvastatin calcium is critical to ensure the reliability and accuracy of results, and it is performed in accordance with guidelines established by the International Council for Harmonisation (ICH). nih.govnih.govusa-journals.comrasayanjournal.co.innih.gov These guidelines outline a systematic approach to demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov The core validation parameters are consistently evaluated for methods developed for Atorvastatin calcium, including HPLC, HPTLC, CE, and titrimetric methods. nih.govnih.govusa-journals.comresearchgate.net

Key ICH validation parameters for Atorvastatin calcium analysis include:

Accuracy : This is assessed by determining the closeness of the test results to the true value, often evaluated through recovery studies. usa-journals.comnih.govresearchgate.net For instance, accuracy studies have been performed at three concentration levels (e.g., 80%, 100%, and 120%), with recovery percentages for Atorvastatin calcium consistently falling within acceptable limits. usa-journals.comresearchgate.net

Precision : This parameter expresses the degree of scatter between a series of measurements. nih.gov It is considered at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst variability). farmaciajournal.comnih.gov For Atorvastatin methods, the relative standard deviation (RSD) for precision studies is typically required to be less than 2%. nih.goviajpr.com

Linearity : This demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. nih.gov Linearity is typically evaluated by linear regression analysis, with correlation coefficients (r or r²) close to 0.999 being indicative of a strong linear relationship. nih.gov

Specificity : This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or excipients. nih.govresearchgate.net

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govrasayanjournal.co.in

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govrasayanjournal.co.in

Robustness : This measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govusa-journals.com

The successful validation of these parameters according to ICH guidelines ensures that analytical methods for Atorvastatin calcium are suitable for routine quality control in the pharmaceutical industry. rasayanjournal.co.in

Molecular Pharmacology and Mechanisms of Action of Atorvastatin Calcium

HMG-CoA Reductase Inhibition and Mevalonate (B85504) Pathway Modulation

Atorvastatin's principal mechanism of action is the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.govmedex.com.bd This enzyme is pivotal in the synthesis of cholesterol in the liver. patsnap.comwikipedia.org

Rate-Limiting Step Inhibition

The conversion of HMG-CoA to mevalonate is the rate-limiting step in the cholesterol biosynthesis pathway. medex.com.bdbiomolther.org By selectively binding to and inhibiting HMG-CoA reductase, atorvastatin (B1662188) effectively blocks this crucial step, leading to a decrease in the de novo synthesis of cholesterol within the liver. nih.govwikipedia.org This reduction in hepatic cholesterol synthesis is the initial and most critical action through which atorvastatin lowers plasma cholesterol. patsnap.com

Impact on Isoprenoid Biosynthesis (e.g., Farnesylpyrophosphate (B10766280), Geranylgeranylpyrophosphate)

The inhibition of the mevalonate pathway by atorvastatin extends beyond cholesterol synthesis, affecting the production of various non-sterol isoprenoid compounds. nih.govnih.gov These isoprenoids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for a range of cellular functions. nih.govnih.gov Atorvastatin's blockade of HMG-CoA reductase leads to a depletion of these essential isoprenoid intermediates. nih.govnih.gov

Consequences for Protein Prenylation (e.g., Rho-GTPases, Rac1)

A significant consequence of reduced isoprenoid availability is the disruption of protein prenylation. researchgate.net This post-translational modification, which involves the attachment of isoprenoid lipids like FPP and GGPP to proteins, is crucial for the proper localization and function of many signaling molecules. nih.gov Among the affected proteins are small GTP-binding proteins of the Rho family, such as RhoA and Rac1. nih.govahajournals.org The inhibition of the prenylation of these proteins by statins can alter their activity and signaling pathways. researchgate.netahajournals.org For instance, studies have shown that statins can disrupt the complex between Rac1 and its inhibitor, leading to increased levels of active Rac1. nih.gov This effect on Rac1 can be reversed by the addition of geranylgeranyl pyrophosphate. nih.gov The modulation of these GTPases is thought to contribute to the pleiotropic, or cholesterol-independent, effects of atorvastatin. nih.gov

Regulation of Cellular Receptors and Gene Expression

Beyond its direct enzymatic inhibition, atorvastatin modulates cellular machinery involved in lipid homeostasis and gene regulation.

Upregulation of LDL Receptors on Hepatocytes

The reduction in intracellular cholesterol levels triggered by atorvastatin leads to a compensatory upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells (hepatocytes). nih.govpatsnap.comwikipedia.org This is mediated by the activation of sterol regulatory element-binding protein-2 (SREBP-2), a transcription factor that stimulates the expression of the LDL receptor gene. researchgate.net The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, as these receptors bind to and internalize circulating LDL particles. medex.com.bdpatsnap.com This enhanced uptake and subsequent catabolism of LDL is a primary mechanism by which atorvastatin lowers plasma LDL cholesterol levels. medex.com.bd Interestingly, while upregulating LDL receptors, atorvastatin has also been shown to suppress the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that targets LDL receptors for degradation. nih.govnih.gov

Modulation of miR-21 Expression and PPARα Upregulation

Recent research has uncovered additional mechanisms of atorvastatin's action involving microRNAs and nuclear receptors. Specifically, atorvastatin has been shown to downregulate the expression of microRNA-21 (miR-21). nih.govconsensus.app This downregulation, in turn, leads to the upregulation of peroxisome proliferator-activated receptor-alpha (PPARα). nih.govnih.gov Studies have demonstrated that miR-21 targets PPARα for inhibition at the mRNA level. nih.govnih.gov By inhibiting miR-21, atorvastatin effectively restores PPARα expression. nih.govresearchgate.net This upregulation of PPARα is significant as it plays a role in regulating lipid metabolism. nih.gov

Pleiotropic Mechanisms Beyond HMG-CoA Reductase Inhibition

Beyond its primary role in cholesterol synthesis, atorvastatin calcium exhibits a range of pleiotropic, or non-lipid-lowering, effects that contribute significantly to its therapeutic profile. oup.comnih.gov These effects are largely independent of its action on HMG-CoA reductase and involve the modulation of intracellular signaling pathways that regulate inflammation and oxidative stress. oup.com The mechanism behind these effects is linked to the inhibition of the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). oup.comnih.gov These molecules are crucial for the post-translational modification and function of small G-proteins like Ras and Rho, which are key regulators of various cellular processes, including inflammatory and oxidative responses. oup.com

Anti-Inflammatory Effects

Atorvastatin has demonstrated significant anti-inflammatory properties, which are pivotal to its role in stabilizing atherosclerotic plaques and reducing cardiovascular events. nih.govresearchgate.net These effects are mediated through several distinct but interconnected mechanisms.

Inhibition of NF-κB Activity and Downstream Gene Expression

A central mechanism of atorvastatin's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netmdpi.comresearchgate.net NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. researchgate.netejh.it

In vascular smooth muscle cells (VSMCs) and mononuclear cells, atorvastatin has been shown to prevent the activation of NF-κB induced by inflammatory stimuli such as angiotensin II and tumor necrosis factor-alpha (TNF-α). nih.gov The inhibitory effect is achieved by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκB, atorvastatin ensures that NF-κB remains in its inactive state, unable to translocate to the nucleus and initiate the transcription of inflammatory genes. mdpi.comnih.gov This inhibition of NF-κB activation has been demonstrated to be reversible by the addition of mevalonate, FPP, and GGPP, confirming the role of the HMG-CoA reductase pathway. nih.gov

The downstream consequence of NF-κB inhibition is a marked reduction in the expression of inflammatory chemokines. Research has shown that atorvastatin significantly decreases the expression of monocyte chemoattractant protein-1 (MCP-1) and interferon-inducible protein 10 (IP-10), which are crucial for recruiting inflammatory cells to the site of atherosclerotic lesions. researchgate.netnih.gov By reducing the inflammatory cell infiltrate, atorvastatin contributes to the stabilization of atherosclerotic plaques. nih.gov

Table 1: Effect of Atorvastatin on NF-κB Activation and Chemokine Expression in VSMC

StimulantAtorvastatin Pre-incubationNF-κB Activation InhibitionMCP-1 Expression ReductionIP-10 Expression Reduction
Angiotensin II10⁻⁷ mol/l44%54%38%
TNF-α10⁻⁷ mol/l53%39%35%
Data derived from studies on cultured vascular smooth muscle cells (VSMC). nih.gov
Modulation of Cytokine and Adipokine Expression (e.g., IL-6, Adiponectin, TNF-α)

Atorvastatin directly influences the expression of key inflammatory cytokines. As a result of NF-κB inhibition, the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and TNF-α is significantly reduced. nih.govresearchgate.netnih.gov Studies have demonstrated this effect in various cell types, including vascular smooth muscle cells, mononuclear cells, and in the context of neuroinflammation. researchgate.netnih.gov For instance, in an animal model of Alzheimer's disease, atorvastatin treatment led to a significant decrease in the levels of IL-1β, IL-6, and TNF-α in the hippocampus. nih.gov This reduction in inflammatory mediators is believed to contribute to the neuroprotective effects observed with statin therapy. nih.gov

Table 2: Impact of Atorvastatin on Inflammatory Cytokine Levels

CytokineEffect of AtorvastatinCellular/Disease ModelReference
IL-6DecreasedVascular Smooth Muscle Cells, Mononuclear Cells researchgate.net
TNF-αDecreasedVascular Smooth Muscle Cells, Mononuclear Cells researchgate.net
IL-1β, IL-6, TNF-αDecreasedAβ1-42-induced Alzheimer's Disease Rat Model (Hippocampus) nih.gov
IL-6, NLRP-3DecreasedPatients with Major Depressive Disorder frontiersin.org
This table summarizes findings from various studies on the effect of atorvastatin on key inflammatory cytokines.
Targeting Protease-Activated Receptor-2 (PAR-2) Pathways

Recent research has identified Protease-Activated Receptor-2 (PAR-2), a G-protein-coupled receptor, as another target for the anti-inflammatory actions of atorvastatin. amegroups.orgnih.gov Overexpression of PAR-2 is linked to chronic inflammation and increased aggressiveness in certain diseases, including colorectal cancer. amegroups.orgnih.gov

Studies using colorectal cancer cell lines have shown that atorvastatin can selectively inhibit the expression of PAR-2 at both the mRNA and protein levels in a dose-dependent manner. amegroups.orgnih.gov This inhibition is specific, as the expression of the related PAR-1 receptor remains largely unaffected. amegroups.orgnih.gov The downregulation of PAR-2 by atorvastatin leads to a subsequent reduction in the secretion of the pro-inflammatory cytokine TNF-α. amegroups.orgnih.gov Furthermore, atorvastatin treatment has been found to attenuate the intracellular calcium influx that is induced by inflammatory stimuli, indicating a modulation of calcium-dependent inflammatory pathways linked to PAR-2 activation. amegroups.orgnih.gov These findings suggest that by targeting the PAR-2 pathway, atorvastatin can disrupt a key axis of chronic inflammation. amegroups.orgnih.gov

Anti-Oxidative Stress Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathogenic factor in atherosclerosis and other cardiovascular diseases. dovepress.com Atorvastatin exerts potent anti-oxidative effects through various mechanisms.

Reduction of Reactive Oxygen Species (ROS) Production

Atorvastatin has been shown to directly reduce the production of ROS in vascular cells. bioworld.comresearchgate.net A primary mechanism for this effect is the inhibition of NAD(P)H oxidase, a major enzymatic source of superoxide (B77818) in the vasculature. bioworld.comnih.gov In cultured rat aortic vascular smooth muscle cells, atorvastatin significantly reduced ROS production induced by agents like angiotensin II. bioworld.com This was accompanied by a downregulation of the mRNA expression of NAD(P)H oxidase subunits, such as nox1 and p22phox. bioworld.com

Beyond inhibiting ROS production machinery, atorvastatin also appears to bolster cellular antioxidant defenses. nih.govnih.gov Some studies suggest it can enhance the activity of antioxidant enzymes like glutathione (B108866) peroxidase (GSH-Px) and superoxide dismutase (SOD), while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov The antioxidant properties may also be attributed to atorvastatin's hydroxy-metabolites, which can scavenge free radicals and inhibit the oxidation of lipoprotein particles. nih.gov By mitigating ROS production and enhancing antioxidant capacity, atorvastatin helps to restore redox homeostasis in the vascular wall, protecting it from oxidative damage. researchgate.netmdpi.com

Table 3: Research Findings on Atorvastatin's Anti-Oxidative Effects

Model SystemKey FindingMechanism ImplicatedReference
Cultured Rat Aortic VSMCSignificant reduction in Angiotensin II-induced ROS production.Downregulation of NAD(P)H oxidase subunit (nox1) mRNA. bioworld.com
Spontaneously Hypertensive RatsReduced ROS production in aortic segments.Reduced vascular mRNA of NAD(P)H subunits (p22phox, nox1); Increased aortic catalase expression. bioworld.com
Rat Heart Ischemia/ReperfusionDecreased malondialdehyde (MDA); Increased glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) activity.Attenuation of oxidative stress. nih.gov
Cholesterol-overloaded Kidney Tubular CellsPrevention of cholesterol-induced ROS production.Inhibition of NOX2/NOX4 protein expression and improvement of mitochondrial function. nih.gov
This table highlights key research findings demonstrating the anti-oxidative mechanisms of atorvastatin.
Enhancement of Antioxidant Enzyme Activities

Atorvastatin calcium has been shown to bolster the activity of crucial antioxidant enzymes, thereby mitigating oxidative stress, a key factor in the pathogenesis of atherosclerosis. Research indicates that atorvastatin therapy can lead to an increase in the activity of enzymes such as superoxide dismutase (SOD) and paraoxonase. nih.gov In a study on a hypercholesterolemic atherosclerosis model in rabbits, atorvastatin treatment resulted in a significant increase in SOD activity. nih.gov Another study highlighted that long-term administration of atorvastatin in aged rats increased SOD activity. nih.gov

The mechanism behind this enhancement is linked to atorvastatin's ability to scavenge free radicals and its metabolites' antioxidant properties. nih.gov By boosting the activity of these defensive enzymes, atorvastatin helps to reduce the levels of lipid peroxidation products like malondialdehyde (MDA). nih.govnih.gov Furthermore, atorvastatin has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of a wide array of antioxidant genes, including heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx). nih.gov This modulation of the Nrf2 pathway contributes to the cellular defense against oxidative stress. nih.gov

Table 1: Effect of Atorvastatin on Antioxidant Enzyme Activities

Enzyme Effect of Atorvastatin Research Finding
Superoxide Dismutase (SOD) Increased activity Atorvastatin treatment significantly increased SOD activity in hypercholesterolemic rabbits and aged rats. nih.govnih.gov
Paraoxonase Increased activity Atorvastatin treatment caused an increase in paraoxonase activity in hypercholesterolemic rabbits. nih.gov
Catalase Varied effects reported Some studies show a decrease in catalase activity, while others suggest a restoration of its function under diabetic conditions. nih.govresearchgate.net
Heme Oxygenase-1 (HO-1) Upregulation Atorvastatin induces HO-1 expression via the Nrf2 pathway. nih.gov
Glutathione Peroxidase (GPx) Upregulation Atorvastatin can induce the expression of GPx, protecting cells from oxidative stress. nih.gov

Impact on Endothelial Function and Nitric Oxide (NO) Bioavailability

Atorvastatin calcium exerts significant beneficial effects on endothelial function, largely by increasing the bioavailability of nitric oxide (NO). ahajournals.org Endothelial dysfunction, characterized by reduced NO bioavailability, is a critical early step in the development of atherosclerosis. Atorvastatin has been shown to improve endothelium-dependent vasodilation in various populations, including smokers and individuals with hypercholesterolemia. nih.gov This improvement is attributed to both cholesterol-lowering and pleiotropic effects of the drug. ahajournals.org

The increase in NO bioavailability is a result of several mechanisms. Atorvastatin enhances the production of NO by endothelial nitric oxide synthase (eNOS) and also reduces oxidative stress, which in turn prevents the degradation of NO by reactive oxygen species. nih.govahajournals.org Studies have demonstrated that atorvastatin treatment leads to increased serum nitrite (B80452) concentrations, a marker of NO production. nih.govelsevierpure.com By restoring NO levels, atorvastatin helps to maintain vascular homeostasis, inhibit platelet aggregation, and prevent the proliferation of smooth muscle cells. ahajournals.orgahajournals.org

Upregulation of Endothelial Nitric Oxide Synthase (eNOS)

A key mechanism through which atorvastatin enhances nitric oxide bioavailability is the upregulation of endothelial nitric oxide synthase (eNOS) expression and activity. ahajournals.orgahajournals.org Research has consistently shown that atorvastatin treatment increases eNOS mRNA and protein levels in endothelial cells. nih.govnih.govclinpgx.org For instance, in a study with normocholesterolemic mice, atorvastatin dose-dependently upregulated eNOS mRNA in both the aorta and in thrombocytes. clinpgx.org Similarly, long-term atorvastatin administration in aged rats led to increased eNOS expression. nih.gov

The upregulation of eNOS by atorvastatin is mediated by several signaling pathways. One important pathway involves the inhibition of Rho GTPase, a small signaling molecule that, when activated, can destabilize eNOS mRNA. ahajournals.org By inhibiting the synthesis of isoprenoids necessary for Rho activation, atorvastatin promotes eNOS expression. ahajournals.org Additionally, atorvastatin has been shown to activate the protein kinase Akt, which can phosphorylate and activate eNOS. mdpi.com This dual effect of increasing both the expression and activity of eNOS contributes significantly to the vasculoprotective effects of atorvastatin.

Anti-Apoptotic Effects

Atorvastatin calcium has demonstrated significant anti-apoptotic properties in various cell types, particularly in cardiomyocytes and endothelial cells. nih.govbenthamdirect.com Apoptosis, or programmed cell death, plays a role in the progression of cardiovascular diseases. Studies have shown that atorvastatin can protect against apoptosis induced by stimuli such as angiotensin II and oxidative stress. nih.gov

The anti-apoptotic effects of atorvastatin are mediated through the modulation of key regulatory proteins in the apoptotic cascade. Research indicates that atorvastatin can increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. nih.govbenthamdirect.com This shift in the Bax/Bcl-2 ratio inhibits the mitochondrial pathway of apoptosis. Furthermore, atorvastatin has been found to reduce the activity of caspase-3, a critical executioner caspase in the apoptotic process. nih.govnih.gov By inhibiting these key steps, atorvastatin helps to preserve cell viability and function.

Table 2: Modulation of Apoptotic Markers by Atorvastatin

Apoptotic Marker Effect of Atorvastatin Research Finding
Bcl-2 Increased expression Atorvastatin treatment promoted the expression of the anti-apoptotic protein Bcl-2. nih.govbenthamdirect.com
Bax Decreased expression Atorvastatin treatment inhibited the expression of the pro-apoptotic protein Bax. nih.govbenthamdirect.com
Caspase-3 Decreased activity Atorvastatin treatment led to a reduction in the activity of caspase-3. nih.govnih.gov

Modulation of Mitochondrial Function

The effects of atorvastatin on mitochondrial function are complex and appear to be dose- and context-dependent. Some studies suggest that high doses of atorvastatin can impair mitochondrial respiratory capacity. jci.org For example, high-dose atorvastatin therapy in humans has been associated with a progressive decline in skeletal muscle mitochondrial function, potentially through direct inhibition of respiratory complex IV. jci.org In vitro studies have also shown that statins can inhibit the activity of respiratory chain complexes and disrupt calcium homeostasis within the mitochondria. jci.orgnih.gov

Conversely, other research points to protective effects of atorvastatin on mitochondria, particularly in the context of certain pathologies. Atorvastatin has been reported to induce mitochondria-dependent ferroptosis in some cell types, a form of programmed cell death characterized by iron-dependent lipid peroxidation. frontiersin.org However, in other contexts, it has been shown to protect mitochondrial function by reducing oxidative stress and inhibiting apoptosis. nih.gov For instance, atorvastatin can mitigate mitochondrial reactive oxygen species (ROS) production and preserve mitochondrial membrane integrity under certain stress conditions. nih.gov The impact of atorvastatin on mitochondrial biogenesis is also an area of active investigation, with some studies showing a reduction in mitochondrial transcription factor A (Tfam) expression. nih.gov

Regulation of Pyroptosis

Atorvastatin has emerged as a modulator of pyroptosis, a form of pro-inflammatory programmed cell death. nih.govarchivesofmedicalscience.com Pyroptosis is implicated in various inflammatory diseases and is characterized by the activation of inflammatory caspases and the formation of membrane pores by gasdermin proteins. nih.gov

Research indicates that atorvastatin can attenuate pyroptosis in several cell types, including vascular endothelial cells and neuronal cells. nih.govnih.gov One mechanism by which atorvastatin inhibits pyroptosis is through the upregulation of the long noncoding RNA (lncRNA) NEXN-AS1 and its neighboring gene NEXN in human vascular endothelial cells. nih.gov In the context of high glucose-induced podocyte injury, atorvastatin was found to protect against pyroptosis by regulating the MALAT1/miR-200c/NRF2 axis. nih.govarchivesofmedicalscience.com Furthermore, atorvastatin has been shown to ameliorate early brain injury after subarachnoid hemorrhage by inhibiting neural pyroptosis and neuroinflammation via the ASC/AIM2 inflammatory pathway. nih.govarchivesofmedicalscience.com These findings suggest that the anti-inflammatory effects of atorvastatin may be partly mediated by its ability to suppress pyroptotic cell death.

Influence on Calcium Signaling Pathways

Atorvastatin has been shown to influence intracellular calcium (Ca2+) signaling pathways, which are critical for a multitude of cellular processes, including muscle contraction, cell proliferation, and apoptosis. nih.govnih.gov Studies have demonstrated that atorvastatin can attenuate the increase in intracellular Ca2+ concentration induced by agonists like angiotensin II in cardiomyocytes. nih.gov This effect is significant as dysregulated calcium signaling is a hallmark of cardiac hypertrophy. nih.gov

The mechanism of atorvastatin's influence on calcium signaling involves multiple pathways. It has been shown to mitigate the expression of calcineurin (CaN), a calcium-dependent phosphatase, which is a key mediator in hypertrophic signaling. nih.gov Furthermore, atorvastatin's ability to reduce oxidative stress can indirectly affect calcium channels and pumps that are sensitive to the cellular redox state. nih.gov In endothelial cells, while acute application of atorvastatin did not appear to alter resting intracellular calcium levels, longer-term incubation has been suggested to potentially modulate calcium signaling, possibly through its effects on nitric oxide production. nih.gov Additionally, atorvastatin has been found to inhibit valve interstitial cell calcification by suppressing the NF-κB signaling pathway, which can be influenced by calcium signaling. ejh.it

Pharmacokinetic Characterization of Atorvastatin Calcium: Preclinical and Mechanistic Aspects

Absorption Mechanisms and Bioavailability (Preclinical)

Preclinical studies indicate that atorvastatin (B1662188) is rapidly absorbed following oral administration, with maximum plasma concentrations typically observed within one to two hours. geneesmiddeleninformatiebank.nlwikipedia.org However, the systemic availability of the parent drug is low. This is primarily attributed to significant presystemic clearance within the gastrointestinal mucosa and extensive first-pass metabolism in the liver. geneesmiddeleninformatiebank.nlwikipedia.org Consequently, the absolute oral bioavailability of atorvastatin is approximately 14%. geneesmiddeleninformatiebank.nlwikipedia.orgnih.govnih.gov

The impact of first-pass metabolism is significant. A study in rabbits demonstrated this effect by comparing plasma concentrations after oral and subcutaneous administration of the same 0.15 mg/kg dose. The peak plasma concentration was substantially higher following subcutaneous dosing (60 ng/mL) compared to oral dosing (1.9 ng/mL), underscoring the extent of metabolic activity before the drug reaches systemic circulation. portico.org

Atorvastatin undergoes extensive metabolism in both the gut wall and the liver, a process that is the principal determinant of its low bioavailability. wikipedia.orgnih.govdrugbank.comresearchgate.net This metabolic conversion is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, which hydroxylates atorvastatin into its active ortho- and parahydroxylated metabolites. geneesmiddeleninformatiebank.nlwikipedia.orgnih.gov

In addition to enzymatic metabolism, the intestinal absorption of atorvastatin is modulated by efflux transporters. The compound is a known substrate for P-glycoprotein (P-gp, also known as MDR1) and Breast Cancer Resistance Protein (BCRP). geneesmiddeleninformatiebank.nlnih.gov These transporters actively pump atorvastatin out of intestinal cells back into the gut lumen, thereby limiting its net absorption. geneesmiddeleninformatiebank.nl

Pharmacokinetic profiles of atorvastatin show notable variation across different preclinical species, particularly concerning its elimination pathways which indirectly reflect on absorption and metabolism. Following oral administration of radiolabeled atorvastatin, bile was identified as the predominant route of drug-derived excretion. nih.gov However, the extent of biliary excretion differed significantly between species, accounting for 73% of the administered dose in rats compared to 33% in dogs, with the remainder being recovered in the feces. geneesmiddeleninformatiebank.nlnih.gov This suggests species-specific differences in the degree of absorption, biliary excretion, and/or intestinal metabolism. nih.gov

Further studies investigating drug-drug interactions have provided additional insight. When atorvastatin was co-administered with cyclosporine, an inhibitor of metabolic enzymes and transporters, the fraction of atorvastatin absorbed into the portal vein increased by approximately threefold in both rats and dogs. nih.gov This indicates that key intestinal absorption-limiting mechanisms, such as efflux transport and metabolism, are functionally present and can be inhibited across these species. nih.gov

Distribution and Tissue Uptake

Once absorbed, atorvastatin distributes extensively throughout the body. This is evidenced by its large mean volume of distribution, which is reported to be approximately 381 liters. geneesmiddeleninformatiebank.nlnih.gov This value indicates significant partitioning of the drug from the plasma into peripheral tissues.

In systemic circulation, atorvastatin is characterized by its high affinity for plasma proteins. Preclinical and clinical data consistently show that more than 98% of the drug is bound to these proteins. geneesmiddeleninformatiebank.nlnih.govportico.orgdrugbank.comdrugbank.com This extensive binding influences the drug's distribution and availability to target tissues.

Table 1: Plasma Protein Binding of Atorvastatin

Parameter Value Source(s)

| Plasma Protein Binding | >98% | geneesmiddeleninformatiebank.nlnih.govportico.orgdrugbank.com |

Consistent with its mechanism of action, the highest concentrations of atorvastatin are found in the liver, its primary target organ. portico.org Biodistribution studies in rats, utilizing techniques such as Positron Emission Tomography (PET), have confirmed that the liver exhibits the most significant drug uptake. nih.govacs.orgomicsonline.orgresearchgate.net The kidneys and small intestine have also been identified as major sites of drug concentration, primarily functioning as excretory pathways. nih.govacs.orgomicsonline.orgresearchgate.net In contrast, uptake in other tissues is negligible. nih.govresearchgate.net

Research in rat models has shown that atorvastatin is rapidly distributed, leading to high accumulation in the liver and moderate levels in the intestinal tissues. nih.gov

Table 2: Summary of Atorvastatin Tissue Biodistribution in Rats

Organ Relative Uptake/Concentration Role Source(s)
Liver High / Primary Target Site of Action & Metabolism portico.orgnih.govacs.orgnih.gov
Kidneys Moderate Excretory Pathway nih.govacs.orgresearchgate.net
Small Intestine Moderate Excretory Pathway nih.govacs.orgnih.gov

| Other Tissues | Negligible | - | nih.govomicsonline.orgresearchgate.net |

Preclinical investigations have revealed sex-specific differences in the pharmacokinetics of atorvastatin. Studies in Wistar rats using radiolabeled [18F]atorvastatin demonstrated that female rats exhibit faster uptake and clearance of the compound compared to their male counterparts. nih.govacs.orgresearchgate.netacs.org This distinction is believed to stem from a greater efficiency of exchange between the arterial blood supply and hepatic tissue in females. nih.govresearchgate.netacs.org

Quantitative analysis from these studies showed that the hepatic uptake of [18F]atorvastatin was 38 ± 3% higher in female rats than in males. nih.govacs.orgomicsonline.orgresearchgate.netacs.org Furthermore, ex vivo biodistribution data collected 120 minutes after drug administration identified statistically significant differences in drug concentrations within the kidneys and gonads between the sexes. nih.govacs.org

Table 3: Sex-Related Differences in Atorvastatin Pharmacokinetics in Wistar Rats

Parameter Observation Magnitude of Difference Source(s)
Hepatic Uptake Faster in females vs. males 38 ± 3% higher in females nih.govacs.orgomicsonline.orgresearchgate.net
Systemic Clearance Faster in females vs. males - nih.govacs.orgresearchgate.net

| Tissue Distribution (120 min) | Significant differences in kidneys and gonads | Statistically Significant | nih.govacs.org |

Metabolism and Biotransformation Pathways

The biotransformation of atorvastatin calcium is a multifaceted process primarily occurring in the gut and liver, involving oxidation, lactonization, and glucuronidation. nih.gov

Cytochrome P450 (CYP3A4/5) Mediated Hydroxylation

The initial and major metabolic pathway for atorvastatin is oxidation, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. wikipedia.orgdrugbank.comresearchgate.net While CYP3A5 also contributes to this process, studies indicate that CYP3A4 is the primary isoform responsible for atorvastatin's metabolism. researchgate.netdroracle.ai This enzymatic reaction leads to the formation of hydroxylated derivatives. drugbank.com

Key Enzymes in Atorvastatin Metabolism
Enzyme FamilySpecific EnzymeMetabolic PathwayResulting Metabolites
Cytochrome P450CYP3A4Hydroxylationortho-hydroxyatorvastatin, para-hydroxyatorvastatin
CYP3A5Hydroxylation (minor)ortho-hydroxyatorvastatin, para-hydroxyatorvastatin
UDP-GlucuronosyltransferaseUGT1A1Glucuronidation/LactonizationAtorvastatin lactone
UGT1A3Glucuronidation/LactonizationAtorvastatin lactone
UGT2B7Glucuronidation/LactonizationAtorvastatin lactone

Glucuronidation Pathways (UGT1A1, UGT1A3, UGT2B7)

Atorvastatin and its metabolites also undergo glucuronidation, a process that facilitates their elimination. nih.govnih.gov This pathway is primarily mediated by UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A3, which are involved in the formation of atorvastatin acyl-β-D-glucuronide. nih.govencyclopedia.pubfrontiersin.org UGT2B7 is also involved, although to a lesser extent. researchgate.netnih.gov This glucuronide intermediate is unstable and can lead to the formation of atorvastatin lactone. encyclopedia.pubresearchgate.net

Lactonization and Beta-Oxidation Products

Atorvastatin can undergo lactonization, a conversion from its active hydroxy acid form to an inactive lactone form. drugbank.comdroracle.ai This process can occur via the formation of an acyl glucuronide intermediate. drugbank.comresearchgate.net The lactone form can be hydrolyzed back to the active acid form, existing in equilibrium. drugbank.com In addition to hydroxylation and glucuronidation, atorvastatin is also metabolized into various beta-oxidation products. drugbank.comnih.gov

Metabolic Fate of Atorvastatin Calcium
Metabolic ProcessKey Enzymes/MechanismsPrimary ProductsPharmacological Activity of Products
HydroxylationCYP3A4, CYP3A5ortho-hydroxyatorvastatin, para-hydroxyatorvastatinActive
GlucuronidationUGT1A1, UGT1A3, UGT2B7Atorvastatin acyl-glucuronideLeads to lactonization
LactonizationVia acyl-glucuronide intermediateAtorvastatin lactoneInactive, but can be hydrolyzed back to active form
Beta-OxidationNot specifiedVarious beta-oxidation productsGenerally considered inactive

Excretion Pathways

The primary route of elimination for atorvastatin and its metabolites is through the bile, following hepatic and/or extra-hepatic metabolism. wikipedia.orgdrugbank.comnih.gov Biliary excretion is the main pathway, with renal elimination being of minor importance, accounting for less than 1-2% of the administered dose. drugbank.comdroracle.aidroracle.airesearchgate.net Atorvastatin does not appear to undergo significant enterohepatic recirculation. drugbank.comnih.gov The elimination half-life of the parent atorvastatin is approximately 14 hours. wikipedia.orgnih.gov However, the inhibitory activity on HMG-CoA reductase has a longer half-life of 20-30 hours, which is attributed to the presence of its active metabolites. wikipedia.orgdroracle.ainih.gov

Biliary Elimination as Primary Route

Preclinical and mechanistic studies have firmly established that the primary route of elimination for atorvastatin and its metabolites is through biliary excretion. droracle.ainih.govclinpgx.org Following oral administration, atorvastatin undergoes significant first-pass metabolism in the gut wall and the liver. wikipedia.orgresearchgate.netdrugbank.com This extensive hepatic processing results in the formation of active ortho- and parahydroxylated metabolites, as well as other biotransformation products. droracle.aiwikipedia.org

The parent drug and its metabolites are then actively secreted into the bile. nih.gov This process is mediated by various efflux transporters located on the canalicular membrane of hepatocytes. Key transporters involved in the biliary excretion of atorvastatin include P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2). droracle.ainih.gov The high efficiency of this biliary clearance is a major contributor to the low systemic bioavailability of the parent compound, which is approximately 14%. nih.govwikipedia.org In preclinical rat models, it has been demonstrated that a substantial portion of an administered dose is recovered in the bile, confirming this as the dominant elimination pathway. nih.govportico.org The metabolites are ultimately excreted in the feces. youtube.com

Key Transporters in Atorvastatin Biliary Efflux

TransporterRole in EliminationLocation
P-glycoprotein (P-gp/ABCB1)Mediates efflux of atorvastatin and metabolites into bile. droracle.ainih.govCanalicular membrane of hepatocytes
MRP2 (ABCC2)Involved in the biliary excretion of atorvastatin. droracle.aiCanalicular membrane of hepatocytes
BCRP (ABCG2)Contributes to the efflux of atorvastatin. droracle.aiCanalicular membrane of hepatocytes

Minimal Renal Elimination (<1%)

In stark contrast to its extensive biliary clearance, the renal elimination of atorvastatin is minimal. Pharmacokinetic studies consistently show that less than 2% of an administered dose of atorvastatin is recovered unchanged in the urine. droracle.aiwikipedia.org Some reports indicate this value is even lower, at less than 1% of the oral dose. nih.gov This indicates that the kidneys are not a significant route for the excretion of either the parent atorvastatin molecule or its primary active metabolites. The low level of renal excretion is a key feature of atorvastatin's disposition, distinguishing it from other statins like pravastatin, which exhibit more substantial renal clearance. droracle.ai This characteristic implies that the pharmacokinetic profile of atorvastatin is less likely to be directly influenced by variations in renal function.

Summary of Atorvastatin Elimination Routes

Elimination RoutePercentage of Dose ExcretedPrimary Form
Biliary/FecalMajor route of elimination. nih.govwikipedia.orgParent compound and metabolites
Renal (Urine)&lt; 2% droracle.aiwikipedia.orgUnchanged parent compound

Formulation Science and Drug Delivery Systems for Atorvastatin Calcium

Conventional Formulation Development (Methodological Aspects)

Conventional tablet formulations remain the most common delivery system for atorvastatin (B1662188) calcium. The methodologies employed are designed to ensure content uniformity, stability, and appropriate drug release.

Wet granulation is a frequently utilized technique in the manufacture of atorvastatin calcium tablets to improve flow properties and content uniformity of the powder blend. nih.gov This process involves the addition of a liquid binder solution to the powder mixture, followed by drying and milling to produce granules with suitable characteristics for compression. ijnrd.org

The process typically includes the following steps:

Sieving and Mixing: The active pharmaceutical ingredient (API), atorvastatin calcium, and various excipients are first sieved and then blended to ensure a homogenous mixture. ijnrd.orgpharmaexcipients.com

Binder Addition: A binder solution, often an aqueous preparation of polymers like starch or polyvinylpyrrolidone, is added to the powder blend to facilitate the formation of granules. nih.govijnrd.org

Granulation: The wet mass is then passed through a screen to produce wet granules.

Drying: The granules are dried to a specific moisture content to ensure stability and good compressibility. pharmaexcipients.com

Sizing: The dried granules are milled to a uniform size. ijnrd.org

Lubrication and Compression: Finally, lubricants such as magnesium stearate are added to the granules before they are compressed into tablets. nih.gov

While wet granulation is a robust method, it is important to note that amorphous atorvastatin calcium can be susceptible to hydrolysis and oxidation, which has led some manufacturers to explore dry granulation methods as an alternative. jocpr.com

Ensuring the compatibility of atorvastatin calcium with various excipients is paramount to the stability and efficacy of the final dosage form. Atorvastatin calcium is known to be sensitive to acidic environments, which can lead to the formation of its lactone degradant. nih.gov Therefore, compatibility studies are essential to select appropriate excipients that will not compromise the stability of the drug.

Studies have shown that excipients with a pH equivalent (pHeq) below 3 can significantly promote the formation of atorvastatin lactone, whereas those with a pHeq above 6 are generally considered compatible. nih.gov Common analytical techniques used to assess drug-excipient compatibility include:

Differential Scanning Calorimetry (DSC): This technique is used to detect physical interactions between the drug and excipients by observing changes in melting points and other thermal events. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis helps to identify any chemical interactions by detecting changes in the characteristic spectral peaks of the drug and excipients. researchgate.net

A variety of excipients are commonly used in atorvastatin calcium formulations. These include diluents, binders, disintegrants, and lubricants. Compatibility studies have evaluated atorvastatin calcium with a range of these materials.

Excipient CategoryExample ExcipientsCompatibility Notes
Diluents/FillersMicrocrystalline cellulose, Lactose monohydrate, Calcium carbonateSome studies indicate physical interactions with microcrystalline cellulose and mannitol. researchgate.net Lactose has been found to have no interaction. researchgate.net
BindersHydroxypropyl cellulose, StarchStarch is used as a binder in wet granulation. ijnrd.org
DisintegrantsCroscarmellose sodium, Crospovidone, Sodium starch glycolateThese are commonly used to promote tablet disintegration. ijnrd.org Physical interactions have been observed with sodium starch glycolate and croscarmellose. researchgate.net
LubricantsMagnesium stearate, Stearic acidPhysical interactions with magnesium stearate have been reported. researchgate.net
SurfactantsSodium lauryl sulfate, Polysorbate 80Sodium lauryl sulfate has shown physical interactions. researchgate.netresearchgate.net

This table is generated based on data from multiple sources to provide a comprehensive overview of excipient compatibility. ijnrd.orgpharmaexcipients.comresearchgate.netresearchgate.net

Stability Studies and Accelerated Degradation

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component in the development of a stability-indicating method for a drug substance like Atorvastatin calcium. These studies involve subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways. This information is vital for developing analytical methods that can accurately measure the drug in the presence of its degradants.

Atorvastatin calcium has been shown to be susceptible to degradation under various stress conditions, including acidic hydrolysis, oxidation, thermal stress, and photolysis. nih.gov However, it has been found to be relatively stable under basic hydrolysis conditions in some studies.

A summary of the stress conditions applied to Atorvastatin calcium and the observed degradation is presented below:

Stress ConditionReagent/ConditionDurationTemperatureObservation
Acidic Hydrolysis0.1 N HCl24 hoursAmbient (25 ± 2°C)Degradation observed
Basic Hydrolysis1 N NaOH42 hoursAmbient (25 ± 2°C)No significant degradation observed in one study
Oxidative Stress1% H₂O₂24 hoursAmbient (25 ± 2°C)Degradation observed
Thermal Stress-10 days105°CDegradation observed
Photolytic Stress1.2 million lux hours (visible) & 200 W h/m² (UV)11 days-Degradation observed

In one study, the degradation of Atorvastatin calcium was observed to follow first-order kinetics in an acidic medium and zero-order kinetics in a basic medium, indicating greater instability in acidic conditions. Under acidic stress, two degradation products were identified.

The characterization of degradation products is essential. For instance, under drastic acidic conditions (e.g., concentrated sulfuric acid), novel degradation products have been identified, resulting from the loss of the carboxanilide residue and subsequent lactonization/dehydration in the side chain. The most prominent degradation product under moderately acidic conditions is the lactone of the 3,5-dihydroxyheptanoate side chain.

ICH Guideline Compliance for Stability Assessment

The International Council for Harmonisation (ICH) provides a set of guidelines for the stability testing of new drug substances and products. These guidelines are crucial for ensuring that a drug product maintains its quality, safety, and efficacy throughout its shelf life. Stability studies for Atorvastatin calcium are designed and conducted in compliance with these ICH guidelines, particularly Q1A(R2), which outlines the requirements for stability testing.

The purpose of stability testing is to provide evidence of how the quality of a drug substance or product changes over time under the influence of various environmental factors such as temperature, humidity, and light. europa.eu The data from these studies are used to establish a re-test period for the drug substance and a shelf life for the drug product.

ICH guidelines define the conditions for long-term, intermediate, and accelerated stability studies:

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Forced degradation studies, as detailed in the previous section, are also a key part of the stability assessment as per ICH guidelines. They help in the development of stability-indicating analytical methods, which are a prerequisite for conducting formal stability studies. These methods must be validated to demonstrate their specificity, accuracy, precision, and linearity in accordance with ICH Q2(R1) guidelines. Several studies on Atorvastatin calcium have developed and validated analytical methods, such as RP-HPLC, in agreement with ICH requirements. nih.govappconnect.in These methods are capable of separating and quantifying Atorvastatin calcium from its potential impurities and degradation products, ensuring the reliability of the stability data.

The stability testing of Atorvastatin calcium involves monitoring various attributes of the drug substance and product that are susceptible to change during storage and could impact quality, safety, or efficacy. These attributes may include physical appearance, assay, degradation products, and dissolution (for drug products). The data collected from these studies are evaluated to determine the appropriate storage conditions and shelf life for Atorvastatin calcium and its formulated products.

Mechanistic Insights from Preclinical and in Vitro Studies of Atorvastatin Calcium

Cellular and Molecular Effects in Specific Cell Lines

Atorvastatin (B1662188) calcium has demonstrated significant inhibitory effects on the proliferation and migration of vascular smooth muscle cells (VSMCs), key processes in the development of vascular lesions like atherosclerosis and restenosis. karger.com In preclinical models, particularly those using platelet-derived growth factor (PDGF-ββ) to stimulate VSMCs, atorvastatin calcium has been shown to curb abnormal cell proliferation and migration. karger.comnih.govnih.gov

Studies have revealed that atorvastatin calcium induces cell cycle arrest in the G0/G1 phase in VSMCs stimulated by PDGF-ββ. karger.comnih.gov This arrest is accompanied by a decrease in the expression of crucial G0/G1-specific regulatory proteins. karger.comnih.gov For instance, treatment with atorvastatin calcium has been observed to dose-dependently inhibit PDGF-BB-induced proliferation of VSMCs. nih.gov The compound also hinders DNA synthesis in these cells. karger.com A study showed that while PDGF-ββ treatment increased DNA synthesis in VSMCs by 1.7-fold, co-administration with atorvastatin calcium at concentrations of 1, 5, and 10 µM inhibited this increase. karger.com

Furthermore, atorvastatin calcium has been found to inhibit the phenotypic modulation of VSMCs from a quiescent contractile state to a synthetic, proliferative state, which is a critical event in neointimal hyperplasia and atherosclerosis. nih.govsemanticscholar.org This is achieved by improving the expression of contractile phenotype marker proteins such as α-SM actin, SM22α, and calponin. nih.govsemanticscholar.org The compound also inhibits the expression of migration-related proteins like ICAM-1, VCAM-1, MMP-2, and MMP-9. researchgate.net

Table 1: Effects of Atorvastatin Calcium on VSMC Proliferation and Migration

Experimental Model Key Findings Affected Molecules Citations
PDGF-ββ-treated VSMCs Inhibition of cell proliferation and DNA synthesis. Proliferating cell nuclear antigen (PCNA), CDK2, Cyclin D1, Cyclin E, CDK4 karger.com, nih.gov
PDGF-BB-induced VSMCs Dose-dependent inhibition of proliferation and phenotype modulation. α-SM actin, SM22α, Calponin nih.gov, nih.gov, semanticscholar.org
PDGF-ββ-treated VSMCs Inhibition of cell migration. ICAM-1, VCAM-1, MMP-2, MMP-9 researchgate.net

The inhibitory effects of atorvastatin calcium on VSMC proliferation and migration are closely linked to its modulation of the Akt signaling pathway, a critical regulator of cell growth and differentiation. nih.govnih.gov Research indicates that atorvastatin calcium suppresses the PDGFRβ-Akt signaling cascade. karger.comnih.gov While PDGF-ββ stimulation strongly induces the phosphorylation of Akt, co-treatment with atorvastatin calcium effectively attenuates this activation. nih.govnih.gov

This suppression of the Akt pathway appears to be a key mechanism by which atorvastatin calcium prevents the phenotypic switching of VSMCs. nih.govsemanticscholar.org Studies have demonstrated that the phosphorylation levels of Akt are significantly increased in PDGF-BB-stimulated VSMCs, and this effect is effectively diminished with the addition of atorvastatin calcium. nih.gov It is noteworthy that atorvastatin calcium's inhibitory effect is specific to the PDGFRβ-Akt pathway, as it does not appear to affect the phosphorylation of PLC-γ1 or ERK1/2. karger.comnih.gov The modulation of the Akt/FOXO4 axis by atorvastatin has also been implicated in regulating VSMC phenotypic transformation. spandidos-publications.com

In the context of colorectal cancer (CRC), in vitro studies using cell lines such as HT-29 and Caco-2 have provided insights into the anti-inflammatory and anti-cancer properties of atorvastatin calcium. nih.govnih.govamegroups.org These studies often use lipopolysaccharide (LPS) to induce an inflammatory environment, mimicking the chronic inflammation associated with CRC progression. nih.govamegroups.org Atorvastatin has been shown to induce apoptosis in several colon cancer cell lines, including HCT116 cells. nih.gov Combination treatments of atorvastatin with other agents like celecoxib (B62257) or phloretin (B1677691) have demonstrated synergistic effects in inhibiting the growth of colon cancer cells. cncb.ac.cnnih.gov

A key finding is the selective inhibition of protease-activated receptor-2 (PAR-2) expression by atorvastatin. nih.govnih.govresearchgate.net PAR-2 is overexpressed in CRC and is linked to increased tumor aggressiveness and inflammation. nih.gov In LPS-stimulated HT-29 and Caco-2 cells, atorvastatin treatment has been shown to reduce the expression of PAR-2 in a dose-dependent manner at both the protein and mRNA levels. nih.govnih.gov This effect is specific, as the expression of PAR-1 remains largely unaffected. nih.govnih.gov

Concurrently, atorvastatin suppresses the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.govnih.govresearchgate.net The reduction in TNF-α secretion is also dose-dependent, with higher concentrations of atorvastatin leading to a more significant decrease. nih.govnih.gov This highlights the potential of atorvastatin to modulate the inflammatory microenvironment in colorectal cancer. nih.govnih.gov

Atorvastatin treatment has been observed to attenuate LPS-induced calcium influx in colorectal cancer cell lines. nih.govnih.govresearchgate.net Calcium signaling is a crucial component of inflammatory pathways. nih.gov By reducing the influx of calcium, atorvastatin further contributes to the suppression of inflammatory responses in these cancer cells. nih.gov Fluorescence imaging has shown a marked decrease in intracellular calcium influx at higher concentrations of atorvastatin. nih.govnih.gov

Table 2: Effects of Atorvastatin on Inflammatory Pathways in Colorectal Cancer Cell Lines (HT-29 & Caco-2)

Treatment Effect on PAR-2 Expression Effect on TNF-α Secretion Effect on Calcium Influx Citations
Atorvastatin (ATV) Dose-dependent reduction Dose-dependent reduction Attenuated nih.gov, nih.gov, researchgate.net
ATV (50 µg/mL) Significant reduction Significant reduction Marked decrease nih.gov, nih.gov

Metabolic reprogramming, particularly the dysregulation of lipid metabolism, is a hallmark of hepatocellular carcinoma (HCC). nih.govmdpi.com Cancer cells often exhibit an aberrant activation of the de novo lipogenesis (DNL) pathway to support their rapid growth and proliferation. nih.gov The DNL pathway involves key enzymes such as ATP-citrate lyase (ACLY), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FASN). nih.govmdpi.com

Statins, including atorvastatin, function by inhibiting HMG-CoA reductase, a critical enzyme in the mevalonate (B85504) pathway which is essential for cholesterol synthesis. plos.org By blocking this pathway, statins can limit the building blocks necessary for lipogenesis. Lipophilic statins, like atorvastatin, have been shown to be effective in suppressing tumor cell growth. plos.org This growth suppression is linked to a reduction in both the proliferation and survival of cancer cells. plos.org Studies have indicated that statins that block hepatic cholesterol synthesis can protect against the development of HCC. nih.gov The mechanism involves the disruption of lipid-enriched microdomains in the cell membrane that are crucial for cancer cell signaling, thereby impairing oncogenic pathways like PI3K/Akt. nih.gov

Influence on Hepatitis Virus Pathogenicity (HBV, HCV) in Hepatocytes

In vitro studies have provided evidence that atorvastatin can interfere with the life cycle of hepatitis viruses, which is intrinsically linked to the host's lipid metabolism. For Hepatitis C virus (HCV), atorvastatin has demonstrated a moderate inhibitory effect on viral replication within infected liver cells (hepatocytes). nih.gov The mechanism is believed to be the inhibition of 3-hydroxy-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase, a critical enzyme in the cholesterol synthesis pathway. nih.gov Since HCV utilizes host lipid metabolic pathways for its replication and assembly, disrupting this process can hinder viral propagation. nih.govnih.govmdpi.com The virus circulates as a lipo-viroparticle, a hybrid of lipids and viral components, and relies on host cell lipid machinery for entry, replication, and secretion. mdpi.com While some studies suggest atorvastatin monotherapy has a mild antiviral effect, its combination with direct-acting antiviral agents has been shown to have a stronger, synergistic impact. nih.govlipid.org

Regarding the Hepatitis B virus (HBV), research suggests a similar dependency on host cholesterol metabolism for its viral processes, including entry, replication, and release. nih.gov The inhibition of HMG-CoA reductase by atorvastatin can lead to a depletion of cholesterol and its metabolites, thereby impeding the virus's ability to replicate. nih.gov Clinical investigations have shown that adding atorvastatin to conventional antiviral therapy, such as tenofovir, can significantly accelerate the reduction of HBV viral load in patients. nih.gov This effect is achieved without negatively impacting liver enzyme levels, indicating a favorable safety profile in this context. nih.gov

Inhibition of Amyloid-β Aggregation (in vitro)

The role of atorvastatin in the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, has been explored in vitro with nuanced findings. nih.govresearchgate.netnih.gov Research demonstrates that the chemical form of atorvastatin is critical to its effect on Aβ aggregation. nih.gov Specifically, the calcium-free form of atorvastatin significantly inhibits the aggregation of the Aβ42 peptide. nih.govresearchgate.net This inhibition is concentration-dependent; a significant effect is observed when the concentration of calcium-free atorvastatin is at least double that of the Aβ peptide. nih.govnih.gov

Conversely, the commercially available form, atorvastatin calcium, was found to promote Aβ42 aggregation. nih.govnih.gov This promotional effect is attributed to the presence of calcium ions, which are known to accelerate Aβ oligomerization and aggregation. nih.govresearchgate.net The inhibitory mechanism of calcium-free atorvastatin involves a direct interaction with the Aβ peptide. nih.govresearchgate.net Spectroscopic data suggest that the aromatic rings, hydroxyl, and methyl groups of the atorvastatin molecule bind to the ¹⁶KLVF¹⁹ region of the Aβ peptide, a key site for aggregation. nih.govnih.gov This interaction is thought to prevent the conformational shift of the peptide from an α-helix to a β-sheet structure, which is a necessary step for the formation of amyloid fibrils. researchgate.net

Atorvastatin FormEffect on Aβ42 Aggregation (in vitro)Proposed Mechanism
Atorvastatin Calcium Promotes aggregationThe presence of calcium ions accelerates the aggregation process. nih.gov
Calcium-Free Atorvastatin Inhibits aggregationInteracts with the ¹⁶KLVF¹⁹ binding site on the Aβ peptide, preventing the conformational change to a β-sheet structure. nih.govresearchgate.netnih.gov

Animal Model Investigations for Mechanistic Understanding

Animal models have been indispensable for elucidating the pharmacokinetics, biodistribution, and cellular mechanisms of atorvastatin calcium, providing data that bridges in vitro findings and clinical applications.

Pharmacokinetics and Biodistribution in Animal Models (e.g., Rats, Rabbits, Dogs)

Pharmacokinetic studies across various animal models consistently show that the liver is the primary target organ for atorvastatin.

Rats: Studies using [18F]-labeled atorvastatin with positron emission tomography (PET) in Wistar rats confirmed extensive and primary uptake in the liver, with negligible accumulation in other tissues. nih.govnih.govacs.org These preclinical assays revealed sex-based differences, with female rats showing 38% higher liver uptake and faster clearance compared to males, potentially due to more efficient exchanges between arterial blood and hepatic tissue. nih.govnih.gov The kinetics were best described by an irreversible 2-tissue compartment model, reflecting the drug's long residence time in the liver. nih.govnih.gov

Rabbits: In rabbit models, investigations into novel delivery systems highlighted the potential for improved bioavailability. scielo.br When administered as atorvastatin calcium-loaded chitosan (B1678972) nanoparticles, the oral bioavailability of the drug increased significantly. scielo.brusp.brresearchgate.net Pharmacokinetic analysis revealed a 2.2-fold increase in the area under the curve (AUC) for the nanoparticle formulation compared to a conventional marketed tablet, demonstrating enhanced absorption and systemic exposure. scielo.brusp.br

Dogs: Toxicokinetic studies in dogs over 13 weeks showed no significant differences in the handling of atorvastatin and its active metabolites between sexes. nih.gov However, researchers observed high variability in systemic exposure following oral dosing and a marked decrease in exposure at Week 13 compared to Week 4, suggesting a possible induction of metabolism or reduced gastrointestinal absorption over time. nih.gov

Animal ModelKey Pharmacokinetic/Biodistribution FindingsReference(s)
Rats Primary uptake in the liver; higher uptake and faster clearance in females. nih.govnih.gov
Rabbits Chitosan nanoparticle formulation increased oral bioavailability (AUC) by 2.2-fold compared to a marketed formulation. scielo.brusp.br
Dogs High variability in systemic exposure; exposure decreased with repeated dosing over several weeks. nih.gov

In Vivo Evaluation of Novel Delivery Systems (e.g., Anti-Inflammatory Effects of Nanoparticles in Rats)

The pleiotropic, or non-lipid-lowering, effects of atorvastatin, such as its anti-inflammatory properties, have been enhanced through novel delivery systems evaluated in animal models. One study utilized poly(lactide-co-glycolide) (PLGA) to fabricate atorvastatin calcium nanoparticles (NPs). nih.govnih.gov These NPs were administered orally to male Sprague-Dawley rats in which paw inflammation had been induced by carrageenan. nih.gov

The results demonstrated a significant and sustained anti-inflammatory effect from the atorvastatin-calcium PLGA NPs, which lasted for approximately three days. nih.govnih.gov This was a notable extension compared to the effect of the free drug. nih.gov Histological examination of the inflamed tissue from rats treated with the nanoparticle formulation revealed that the epidermal and dermal layers had been restored to their normal cellular alignment and healthy architecture. nih.govnih.gov The optimized nanoparticles had a particle size of approximately 248 nm and a high entrapment efficiency of over 87%. nih.gov

Studies on Statin-Induced Neuropathy Mechanisms in Animal Models (e.g., Ubiquinone Deficiency)

While beneficial, statins are associated with certain adverse effects, and animal models have been used to explore the underlying mechanisms. One proposed mechanism for statin-induced neuropathy is the depletion of ubiquinone, also known as Coenzyme Q10 (CoQ10). oatext.com Statins function by inhibiting the HMG-CoA reductase enzyme, which is a key step in the cholesterol synthesis pathway. oatext.comresearchgate.net However, this pathway is also responsible for producing mevalonic acid, a precursor for the synthesis of CoQ10. nih.gov

CoQ10 is a vital component of the mitochondrial electron transport chain, essential for producing ATP, the cell's primary energy currency. researchgate.netnih.gov It is proposed that by inhibiting the synthesis pathway, statins lead to a systemic deficiency in ubiquinone. oatext.com Animal studies have supported this hypothesis, revealing that statin therapy can deplete both blood and tissue levels of CoQ10 in models including dogs and guinea pigs. researchgate.netnih.gov This deficiency can impair mitochondrial function and cellular respiration, particularly in nerve and muscle tissues, potentially leading to neuropathy and myopathy. oatext.comresearchgate.net Studies in older animals have suggested they may be particularly susceptible to this statin-induced CoQ10 deficiency and the resulting mitochondrial dysfunction. nih.gov

Drug Interactions and Mechanistic Pathways Involving Atorvastatin Calcium

Cytochrome P450 Mediated Interactions (CYP3A4/5)

Atorvastatin (B1662188) is extensively metabolized in both the intestinal wall and the liver by the cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, CYP3A5 isoenzymes. nih.govnih.gov This metabolic pathway is the primary route of atorvastatin's clearance and is a major site for clinically significant drug interactions. The modulation of CYP3A4/5 activity can lead to substantial changes in atorvastatin plasma concentrations.

The co-administration of atorvastatin with substances that inhibit or induce CYP3A4 can significantly alter its metabolism. nih.gov CYP3A4 inhibitors block the metabolic activity of the enzyme, leading to decreased clearance and increased plasma concentrations of atorvastatin. ahajournals.org Conversely, CYP3A4 inducers enhance the enzyme's activity, resulting in increased metabolism and lower systemic exposure of atorvastatin. nih.gov

Table 1: Examples of CYP3A4/5 Inhibitors and Inducers Affecting Atorvastatin Calcium

Interaction Type Drug/Substance Class Examples
Inhibitors Macrolide Antibiotics Erythromycin, Clarithromycin
Azole Antifungals Itraconazole (B105839), Ketoconazole
Protease Inhibitors Ritonavir, Saquinavir
Calcium Channel Blockers Diltiazem, Verapamil
Other Cyclosporine, Grapefruit Juice
Inducers Anticonvulsants Carbamazepine, Phenytoin
Antimycobacterials Rifampin

This table is not exhaustive but provides examples of clinically relevant interacting agents.

The alteration of atorvastatin exposure by CYP3A4/5 modulators is primarily due to changes in first-pass metabolism in the gut wall and subsequent metabolism in the liver. nih.gov

Inhibition : When a CYP3A4 inhibitor is co-administered, it competes with atorvastatin for the enzyme's active site. ahajournals.org This is particularly impactful in the small intestine, where high concentrations of both the drug and the inhibitor can lead to a significant reduction in presystemic metabolism. nih.gov This decreased first-pass effect results in a larger fraction of the administered atorvastatin dose reaching the systemic circulation. Subsequent inhibition of hepatic CYP3A4 further reduces its clearance, leading to elevated and prolonged plasma concentrations. nih.gov The magnitude of this interaction can vary, with potent inhibitors causing a more substantial increase in atorvastatin levels. pfizer.com

Induction : CYP3A4 inducers increase the expression of the CYP3A4 enzyme in the liver and intestines. nih.gov This enhanced enzymatic capacity leads to more efficient metabolism of atorvastatin during its first pass through the gut wall and liver. tandfonline.com The consequence is a reduction in the bioavailability and systemic exposure of atorvastatin, which may potentially decrease its lipid-lowering efficacy. nih.gov The clinical impact of this interaction may require monitoring of lipid profiles to ensure therapeutic goals are being met. tandfonline.com

Interestingly, in vitro studies have suggested that atorvastatin itself may act as a weak inducer of CYP3A4 by activating the pregnane (B1235032) X receptor (PXR). researchgate.net However, in vivo studies have not consistently demonstrated a clinically significant induction effect by atorvastatin on its own metabolism or that of other CYP3A4 substrates. researchgate.net

Transporter Protein Interactions (e.g., OATP1B1, ABCB1/MDR1)

In addition to enzymatic metabolism, the disposition of atorvastatin is heavily dependent on the activity of various drug transporter proteins. These transporters control the influx of the drug into hepatocytes for metabolism and its efflux back into the bloodstream or into the bile.

The primary uptake transporter responsible for the hepatic influx of atorvastatin from the blood is the organic anion-transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene. clinpgx.orgresearchgate.net OATP1B1 facilitates the efficient extraction of atorvastatin by the liver, which is a prerequisite for its metabolism and therapeutic action. nih.gov Inhibition of OATP1B1 by other drugs, such as cyclosporine, can significantly reduce atorvastatin's hepatic uptake, leading to increased plasma concentrations. researchgate.netnih.gov

Efflux transporters, on the other hand, actively pump atorvastatin out of cells. Key efflux transporters for atorvastatin and its metabolites include P-glycoprotein (P-gp, encoded by ABCB1 or MDR1) and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2). clinpgx.org These transporters are located in the apical membrane of intestinal enterocytes, where they limit the absorption of atorvastatin by pumping it back into the gut lumen, and in the canalicular membrane of hepatocytes, where they mediate its excretion into the bile. tandfonline.com Atorvastatin has been identified as a weak to moderate substrate of P-glycoprotein. nih.gov

Table 2: Key Transporter Proteins Involved in Atorvastatin Disposition

Transporter Gene Location Function Impact of Inhibition
OATP1B1 SLCO1B1 Basolateral membrane of hepatocytes Hepatic uptake (influx) Increased plasma atorvastatin
P-glycoprotein (P-gp) ABCB1 / MDR1 Apical membrane of enterocytes, Canalicular membrane of hepatocytes Intestinal efflux, Biliary excretion Increased atorvastatin absorption and plasma levels

| BCRP | ABCG2 | Apical membrane of enterocytes, Canalicular membrane of hepatocytes | Intestinal efflux, Biliary excretion | Increased atorvastatin absorption and plasma levels |

A reduction in OATP1B1-mediated uptake not only increases the concentration of atorvastatin in the systemic circulation but also reduces its exposure to hepatic CYP3A4 enzymes. This interplay is critical, as genetic variations in the SLCO1B1 gene that reduce OATP1B1 function have been associated with significantly higher plasma levels of atorvastatin and an increased risk of myopathy. researchgate.net

Similarly, the efflux transporters in the intestine work in concert with CYP3A4 to limit the oral bioavailability of atorvastatin. P-gp and BCRP can efflux atorvastatin that has entered the enterocyte back into the intestinal lumen, while CYP3A4 metabolizes it within the cell. Inhibition of both these efflux transporters and CYP3A4 can lead to a synergistic increase in atorvastatin's systemic exposure.

Interactions with Calcium Channel Antagonists (Mechanistic)

The interaction between atorvastatin and certain calcium channel blockers (CCBs) is primarily a result of the inhibition of CYP3A4-mediated metabolism. nih.gov Many CCBs, particularly the dihydropyridine derivatives like amlodipine, and non-dihydropyridines like diltiazem and verapamil, are also substrates and inhibitors of CYP3A4. nih.gov

When co-administered, these CCBs can competitively inhibit the metabolism of atorvastatin, leading to increased plasma concentrations of the statin. nih.gov The interaction with atorvastatin is considered to be more influenced by the inhibition of hepatic CYP3A4, as opposed to intestinal CYP3A4. nih.gov This is because atorvastatin has a smaller intestinal first-pass effect compared to other statins like simvastatin (B1681759). nih.gov The co-prescription of CYP3A4-metabolized statins like atorvastatin with CCBs that inhibit CYP3A4 can have a synergistic effect on CYP3A4 inhibition, potentially interfering with the metabolism of both drugs. nih.gov

Other Mechanistic Interactions (e.g., Fusidic Acid)

The co-administration of atorvastatin calcium with fusidic acid has been associated with a significant risk of rhabdomyolysis, a severe and potentially fatal muscle toxicity nih.govwww.gov.ukimsn.ie. While the precise mechanism underlying this drug-drug interaction remains to be fully elucidated, several plausible mechanistic pathways have been proposed and are the subject of ongoing research nih.govbmj.comresearchgate.netexpress.co.uk. The interaction is thought to be multifactorial, potentially involving the inhibition of various enzymes and transporters responsible for the metabolism and disposition of atorvastatin.

One of the primary hypotheses centers on the inhibition of cytochrome P450 3A4 (CYP3A4), a key enzyme in the metabolism of atorvastatin walshmedicalmedia.com. Fusidic acid has been identified as a weak, reversible, and time-dependent inhibitor of CYP3A4 nih.gov. Inhibition of this enzyme can lead to decreased clearance of atorvastatin, resulting in elevated plasma concentrations and an increased risk of myopathy walshmedicalmedia.com.

Another significant proposed mechanism involves the inhibition of organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3 nih.gov. These transporters are crucial for the hepatic uptake of statins. Research suggests that fusidic acid can significantly inhibit OATP1B1 and OATP1B3, thereby reducing the liver's ability to take up atorvastatin from the bloodstream. This leads to higher systemic concentrations of the statin, increasing the potential for muscle-related adverse effects nih.gov.

Furthermore, with multiple doses, fusidic acid may also inhibit the breast cancer resistance protein (BCRP), another transporter involved in the disposition of statins nih.gov. The inhibition of BCRP could further contribute to elevated atorvastatin levels.

There is also speculation about the role of glucuronidation. The primary metabolite of fusidic acid is a glucuronide conjugate, which raises the possibility of competition for or inhibition of the glucuronidation pathways that are also involved in statin metabolism and elimination nih.govnih.gov. Interference with this metabolic route could potentially increase the serum levels of atorvastatin.

The clinical manifestations of this interaction can appear within days or weeks of starting treatment with fusidic acid in a patient already taking a statin imsn.ie. Due to the severity of the potential outcome, the concomitant use of systemic fusidic acid and statins is generally contraindicated www.gov.uk. In situations where treatment with systemic fusidic acid is deemed essential, it is often recommended that statin therapy be temporarily discontinued www.gov.ukimsn.ie.

The following table summarizes the key research findings on the mechanistic interaction between atorvastatin and fusidic acid.

Proposed MechanismEffect on AtorvastatinSupporting Evidence
CYP3A4 Inhibition Decreased metabolism and clearance, leading to increased plasma concentrations.Fusidic acid has been identified as a weak, reversible, and time-dependent inhibitor of CYP3A4 in some studies nih.govwalshmedicalmedia.com.
OATP1B1 and OATP1B3 Inhibition Reduced hepatic uptake, resulting in higher serum concentrations.Studies have indicated that fusidic acid can significantly inhibit these organic anion transporting polypeptides nih.gov.
BCRP Inhibition Potentially reduced efflux and disposition, contributing to elevated systemic levels.The inhibitory effect on BCRP may become more pronounced with multiple doses of fusidic acid nih.gov.
Interference with Glucuronidation Possible competition for metabolic pathways, leading to increased serum levels of atorvastatin.The primary metabolism of fusidic acid via glucuronidation suggests a potential for interaction with statin glucuronidation nih.govnih.gov.

Advanced Topics and Future Research Directions in Atorvastatin Calcium Studies

Computational Chemistry and Molecular Modeling of Atorvastatin (B1662188) Interactions

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, offering profound insights into the molecular interactions of pharmaceuticals like atorvastatin. These in silico approaches allow for the detailed examination of drug-target interactions, the prediction of metabolic fate, and the rational design of new, more effective therapeutic agents.

Binding Dynamics with HMG-CoA Reductase and Other Targets

The primary mechanism of action of atorvastatin is the competitive inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov Molecular modeling studies have been instrumental in elucidating the precise binding dynamics of atorvastatin within the active site of HMG-CoA reductase.

Molecular docking and molecular dynamics (MD) simulations have revealed the critical interactions between atorvastatin and the enzyme. These studies have identified key amino acid residues that are vital for the stable binding of the drug, including Lys735, Arg590, Asp690, and Asn686. nih.gov The binding is further stabilized by interactions within three hydrophobic regions of the enzyme's binding site. nih.gov The computational analysis indicates that both hydrophobic and electrostatic fields play a crucial role in the quantitative structure-activity relationship (QSAR) of atorvastatin and its analogs. nih.gov

Thermodynamic studies have provided further insight into the nature of this interaction. For atorvastatin, the dominant contribution to its binding affinity to HMG-CoA reductase at 25°C is the change in entropy. nih.govacs.org This suggests that hydrophobic interactions and the displacement of water molecules from the binding site are significant driving forces for the binding process. There is a clear correlation between the binding affinity and the binding enthalpy, with the most potent statins exhibiting the strongest enthalpies. nih.govacs.org

Beyond its primary target, computational studies have begun to explore the interactions of atorvastatin with other potential molecular targets, which may account for its pleiotropic effects. Molecular docking studies have investigated the binding of atorvastatin to inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the signaling protein AKT1. These in silico analyses provide a structural basis for understanding the anti-inflammatory and other non-lipid-lowering effects of atorvastatin.

Thermodynamic Parameters of Statin Binding to HMG-CoA Reductase at 25°C
StatinInhibition Constant (Ki) (nM)Binding Enthalpy (ΔHbinding) (kcal/mol)
Atorvastatin2 - 2500 to -9.3
Fluvastatin2 - 2500 to -9.3
Pravastatin2 - 2500 to -9.3
Cerivastatin2 - 2500 to -9.3
Rosuvastatin2 - 2500 to -9.3

Prediction of Metabolite Formation and Reactivity

Computational chemistry also plays a crucial role in predicting the metabolic fate of atorvastatin. The drug is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of active ortho- and para-hydroxylated metabolites. nih.gov Quantum chemistry calculations have been employed to understand the reactivity of these metabolites.

A key finding from these theoretical studies is the explanation for the enhanced free radical scavenging activity of the ortho- and para-hydroxy metabolites compared to the parent atorvastatin molecule. nih.gov Quantum chemical calculations of global chemical reactivity indices, bond order indices, and spin densities have provided a theoretical basis for this experimental observation. nih.gov These studies help in understanding the antioxidant properties of atorvastatin's metabolites, which may contribute to its cardioprotective effects beyond cholesterol lowering.

Omics-Based Approaches in Atorvastatin Research

The advent of "omics" technologies—genomics, proteomics, and metabolomics—has revolutionized our understanding of drug action and response. These high-throughput approaches allow for a comprehensive analysis of the molecular changes induced by atorvastatin, providing insights into the variability of patient responses and the drug's pleiotropic effects.

Genomic and Proteomic Studies of Response Modifiers

Pharmacogenomic studies have identified several genetic variants that influence an individual's response to atorvastatin therapy. These genetic modifiers can affect the drug's pharmacokinetics and pharmacodynamics, leading to variations in efficacy and susceptibility to adverse effects.

One of the most studied genes in this context is SLCO1B1, which encodes the organic anion-transporting polypeptide OATP1B1. This transporter is responsible for the uptake of statins into hepatocytes, the primary site of action. The SLCO1B1 c.521T>C (rs4149056) single nucleotide polymorphism (SNP) has been associated with a modest but statistically significant attenuation of the lipid-lowering effect of atorvastatin. nih.gov

Genetic variations in the genes encoding drug-metabolizing enzymes, such as cytochrome P450s, also play a role. For instance, the CYP3A53 allele, which is associated with decreased CYP3A5 expression and potentially reduced statin metabolism, has been linked to an enhanced LDL-lowering response to atorvastatin in certain populations. nih.gov Conversely, carriers of the CYP3A422 allele have been found to require lower doses of atorvastatin to achieve optimal lipid concentrations. nih.gov

Proteomic studies have complemented genomic research by identifying protein biomarkers associated with atorvastatin's effects. Using techniques like mass spectrometry, researchers have been able to quantify changes in the abundance of numerous proteins in response to atorvastatin treatment. For example, a study on esophageal squamous cell carcinoma cells treated with atorvastatin identified 185 proteins that were significantly altered, with 94 being up-regulated and 91 down-regulated. nih.gov These changes were linked to the inhibition of cancer-related signaling pathways, such as the cAMP and Rap1 pathways. nih.gov

Another proteomic study comparing statin users and non-users identified 11 proteins that were significantly enriched and 11 that were depleted in statin users after adjusting for false discovery rate. nih.gov Notably, enzymes involved in ketogenesis and upstream of HMG-CoA reductase in the mevalonate (B85504) pathway, such as ACAT2 and HMGCS1, were found to be enriched among statin users. nih.gov

Selected Genetic Variants Influencing Atorvastatin Response
GeneVariantEffect on Atorvastatin ResponseReference
SLCO1B1c.521T>C (rs4149056)Attenuated LDL-lowering effect nih.gov
CYP3A53 alleleEnhanced LDL-lowering response nih.gov
CYP3A422 alleleRequires lower doses for optimal response nih.gov
APOBrs693Independent risk factor for dyslipidemia mdpi.com
LIPC-514C>TAssociated with LDL cholesterol reduction mdpi.com

Metabolomic Profiling Related to Atorvastatin Action

Metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms, provides a functional readout of the physiological state. Metabolomic profiling has been instrumental in characterizing the systemic effects of atorvastatin beyond its primary lipid-lowering action.

Studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have revealed that statin therapy leads to extensive changes in the lipidome. Beyond the expected reduction in LDL cholesterol, statins have been shown to substantially lower remnant cholesterol. portico.org They also globally reduce the levels of most lipoprotein subclasses, with the exception of high-density lipoprotein (HDL) subclasses, which exhibit a more varied response. researchgate.net

Metabolomic analyses have also detailed the effects of atorvastatin on fatty acid metabolism. Statin treatment has been found to lower the concentrations of several fatty acids. researchgate.net Furthermore, metabolomic studies in animal models and humans have identified potential biomarkers for the therapeutic and adverse effects of atorvastatin. For instance, in a study on hyperlipidemic rats, atorvastatin treatment was found to alter the levels of metabolites such as cholesterol, acetoacetate, 3-hydroxybutyric acid, and linoleic acid. researchgate.net In humans, metabolomic profiling has suggested that changes in amino acid metabolism may be linked to the variation in response to statin treatment. nih.gov

A multi-omics study combining fecal and plasma-based metabolomics in rats revealed that atorvastatin's lipid-lowering effects may be mediated through the regulation of propanoate metabolism and glycine, serine, and threonine metabolism. researchgate.net These changes were attributed to atorvastatin's influence on the gut microbiota, particularly an increase in the abundance of Bacteroides. researchgate.net

Metabolomic Changes Associated with Atorvastatin Treatment
Metabolite ClassObserved ChangePotential Implication
LipoproteinsDecreased LDL and remnant cholesterolPrimary therapeutic effect
Fatty AcidsDecreased levels of several fatty acidsPleiotropic effects on lipid metabolism
Amino AcidsAlterations in degradation pathwaysContributor to variable drug response
Gut Microbiota MetabolitesChanges in propanoate and amino acid metabolismMediation of lipid-lowering effects

Translational Research Methodologies (Preclinical to Mechanistic Insights)

Translational research is a critical component of drug development that aims to bridge the gap between preclinical findings and clinical applications. For atorvastatin, various methodologies have been employed to translate preclinical data into a deeper understanding of its mechanisms of action in humans.

A cornerstone of translational research for atorvastatin has been the use of physiologically based pharmacokinetic (PBPK) modeling. PBPK models are mathematical representations of the body's physiological and biochemical processes that govern the absorption, distribution, metabolism, and excretion (ADME) of a drug. These models integrate in vitro data on drug properties with in vivo physiological parameters to simulate the drug's behavior in the body.

For atorvastatin, PBPK models have been developed to predict its pharmacokinetic profiles and the effects of drug-drug interactions. researchgate.net These models can incorporate data from preclinical studies, such as in vitro metabolism and transporter assays, to predict clinical outcomes. For example, by integrating quantitative data on transporter clearance from in vitro systems with targeted proteomics, PBPK models can predict the intracellular concentrations of statins in tissues like the liver and muscle. This is crucial for understanding both the efficacy and the potential for adverse effects, such as myopathy.

Preclinical studies using animal models and in vitro cell cultures have also provided valuable mechanistic insights that are relevant to human pharmacology. For instance, in vitro studies with cultured rat aortic vascular smooth muscle cells have shown that atorvastatin can reduce the production of reactive oxygen species (ROS). nih.gov These antioxidant effects were also observed in vivo in spontaneously hypertensive rats, where atorvastatin treatment reduced vascular ROS production and downregulated the expression of NAD(P)H oxidase subunits. nih.gov Such findings from preclinical models help to elucidate the molecular mechanisms behind the vasoprotective and pleiotropic effects of atorvastatin observed in clinical trials.

The translation of preclinical findings is not a one-way street. Data from clinical trials can also inform and validate mechanistic studies. For example, the observed variability in patient response to atorvastatin in clinical settings has spurred further investigation into the genetic and metabolic factors that underlie these differences, leading to the pharmacogenomic and metabolomic studies discussed previously. Furthermore, clinical trials with specific patient populations, such as those with clinically isolated syndrome or various types of cancer, are providing new insights into the potential therapeutic applications of atorvastatin beyond its traditional use in hypercholesterolemia. researchgate.netmpg.de

Emerging Non-Traditional Targets and Novel Pleiotropic Mechanisms

While the primary mechanism of atorvastatin involves the inhibition of HMG-CoA reductase, a key enzyme in cholesterol synthesis, a growing body of research reveals its influence on a variety of other biological pathways. nih.govresearchgate.net These "pleiotropic" effects are independent of its cholesterol-lowering activity and open up new avenues for therapeutic applications. ahajournals.org Key emerging areas of investigation include its interaction with the gut microbiome and its immunomodulatory capabilities.

Immunomodulatory Effects:

Atorvastatin has demonstrated significant immunomodulatory and anti-inflammatory properties. sumathipublications.com Its influence extends to various components of the immune system, including T cells, macrophages, and dendritic cells. sumathipublications.comnih.gov Mechanistically, atorvastatin can suppress the activation and proliferation of T cells and interfere with antigen presentation, thereby dampening the immune response. sumathipublications.comnih.gov

A primary pathway for these effects is the inhibition of the mevalonate pathway, which not only produces cholesterol precursors but also isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govahajournals.org These isoprenoids are crucial for the function of small GTP-binding proteins such as Ras, Rho, and Rac, which are key regulators of cellular processes, including inflammation. nih.govnih.gov By reducing the availability of these isoprenoids, atorvastatin impairs the activity of these signaling proteins, leading to downstream anti-inflammatory effects. nih.gov

Research has shown that atorvastatin can inhibit the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), by downregulating the NF-κB pathway, a central transcription factor in the inflammatory response. sumathipublications.comfrontiersin.org Furthermore, some studies suggest that atorvastatin's antioxidant properties help mitigate oxidative stress, a condition that can exacerbate inflammation. sumathipublications.com

MechanismAffected Immune Cells/PathwaysObserved Effect
Inhibition of Isoprenoid Synthesis (FPP, GGPP)Small GTPases (Rho, Rac, Ras)Reduced T cell activation and proliferation sumathipublications.comnih.gov
Downregulation of NF-κB PathwayMacrophages, various other cellsDecreased production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) sumathipublications.comfrontiersin.org
Modulation of Endothelial FunctionEndothelial CellsUpregulation of endothelial Nitric Oxide Synthase (eNOS) ahajournals.orgnih.gov
Antioxidant ActivityMacrophagesReduction of oxidative stress sumathipublications.comnih.gov

Interaction with the Gut Microbiome:

The gut microbiome is emerging as a significant factor in cardiovascular health and drug metabolism. Studies indicate that atorvastatin can alter the composition of the gut microbiota. nih.govnih.gov For instance, research in animal models has shown that a high-fat diet can decrease the relative abundance of the bacterial phylum Bacteroidetes and increase the abundance of Firmicutes. Atorvastatin treatment has been observed to partially reverse this ratio, shifting the gut microbial community structure. nih.govdgk.org

This modulation of the gut flora appears to be linked to the therapeutic efficacy of the drug. The lipid-lowering effect of atorvastatin was found to be significantly less pronounced in mice with a depleted gut microbiota, suggesting that the microbiome plays a crucial role in mediating the drug's effects on blood lipids. nih.govdgk.org

However, the relationship is complex. Some studies have reported that long-term use of atorvastatin in conjunction with a high-fat diet could lead to gut microbiota dysbiosis, such as the suppression of beneficial bacteria like Akkermansia muciniphila. nih.gov This alteration was associated with impaired intestinal barrier function and could potentially contribute to chronic inflammation. nih.gov These findings highlight the intricate interplay between atorvastatin, host metabolism, and the gut microbiome, which warrants further investigation. researchgate.net

Microbiota ChangeAssociated Atorvastatin EffectReference Finding
Reversal of Firmicutes/Bacteroidetes ratioContributes to lipid-lowering efficacyAtorvastatin's effect on cholesterol was attenuated in mice with depleted gut microbiota. nih.govdgk.org
Suppression of Akkermansia muciniphilaPotential for impaired gut barrier functionLong-term atorvastatin with a high-fat diet led to decreased tight junction protein expression in the colon. nih.gov
Alteration of metabolic profilesChanges in fecal and plasma metabolitesAtorvastatin treatment altered metabolic pathways in rats on a high-fat diet. researchgate.net

Sustainable Synthesis and Green Chemistry Approaches for Atorvastatin Calcium Manufacturing

The large-scale production of pharmaceuticals like atorvastatin calcium has traditionally involved complex chemical syntheses that can be resource-intensive and generate significant waste. In response, the pharmaceutical industry has increasingly adopted green chemistry principles to develop more sustainable and efficient manufacturing processes. A key focus in the synthesis of atorvastatin has been the use of biocatalysis.

Biocatalytic and Chemoenzymatic Routes:

Traditional chemical synthesis of atorvastatin's chiral side chain often required expensive catalysts and could produce environmental pollutants. researchgate.net Biocatalysis, which uses enzymes to perform specific chemical transformations, offers a greener alternative. mdpi.com These enzymatic reactions are typically conducted under mild conditions, often in water, reducing the need for harsh solvents and high temperatures. mdpi.com

Several key enzymatic steps have been developed for the synthesis of critical atorvastatin intermediates:

Ketoreductases (KREDs): A two-step, three-enzyme process has been developed where a ketoreductase (KRED), in combination with a glucose dehydrogenase (GDH) for cofactor regeneration, is used for the biocatalytic reduction of ethyl-4-chloroacetoacetate. rsc.orgresearchgate.net This step produces a key chiral alcohol intermediate, (S)-ethyl-4-chloro-3-hydroxybutyrate, with high purity. rsc.org

Halohydrin Dehalogenase (HHDH): In the subsequent step, a halohydrin dehalogenase (HHDH) enzyme is used to replace the chloro group with a cyano group. rsc.orgresearchgate.net This enzymatic approach avoids the use of more hazardous traditional cyanating agents. epa.gov

2-Deoxyribose-5-Phosphate Aldolase (B8822740) (DERA): Pfizer developed a commercial route for atorvastatin that incorporates a water-based process using a DERA enzyme. gordon.edu This biocatalytic step sets both stereocenters of a key lactol intermediate in a single reaction, significantly shortening the synthesis and avoiding hazardous reagents like cyanide or azide that were used in previous methods. gordon.edu

The development of these biocatalysts has often been accelerated by in vitro enzyme evolution, or "directed evolution," to optimize their performance for industrial-scale production. rsc.orgepa.gov For example, the volumetric productivity of the HHDH reaction was improved 2500-fold through this process, making the enzymatic route economically viable. rsc.orgresearchgate.net

Environmental Impact and Process Efficiency:

The adoption of green chemistry and biocatalysis in atorvastatin manufacturing has led to significant environmental benefits. These modern synthetic routes are shorter, more efficient, and reduce waste. gordon.edu

A key metric for evaluating the environmental footprint of a chemical process is the E-factor, which is the ratio of the mass of waste generated to the mass of the desired product. The green-by-design biocatalytic process for a key atorvastatin intermediate achieved an E-factor of 5.8 (excluding process water), a marked improvement over many traditional pharmaceutical processes. rsc.orgresearchgate.net By avoiding hazardous reagents, reducing the use of organic solvents, and minimizing purification steps like high-vacuum fractional distillation, these green processes also enhance worker safety. epa.govgordon.edu

Enzyme/BiocatalystRole in SynthesisGreen Chemistry Advantage
Ketoreductase (KRED) & Glucose Dehydrogenase (GDH)Asymmetric reduction to form a chiral alcohol intermediate mdpi.comrsc.orgHigh stereoselectivity, mild reaction conditions.
Halohydrin Dehalogenase (HHDH)Replacement of a halide with a cyanide group mdpi.comrsc.orgAvoids hazardous reagents used in traditional cyanation. epa.gov
2-Deoxyribose-5-Phosphate Aldolase (DERA)Sets two stereocenters in one step to form a key lactol intermediate gordon.eduShorter, water-based process; avoids cyanide/azide chemistry. gordon.edu
Lipase, Nitrilase, Alcohol DehydrogenaseUsed in various biocatalytic methods for chiral intermediates researchgate.netReduces reliance on metal catalysts and harsh conditions. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Atorvastatin Calcium in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase HPLC (RP-HPLC) is widely used for quantification, with mobile phases typically comprising acetonitrile and phosphate buffer (pH 3.0–5.0) at a flow rate of 1.0–1.5 mL/min, using C18 columns for separation . Spectrophotometric methods involving ion-pair complexes with acid dyes (e.g., bromocresol green) are cost-effective alternatives, validated per ICH guidelines for linearity (1–30 μg/mL), precision (RSD <2%), and accuracy (98–102%) . For plasma analysis, UPLC-MS/MS with protein precipitation (acetonitrile) achieves sensitivity down to 0.1 ng/mL .

Q. How is the Paal-Knorr synthesis method optimized for Atorvastatin Calcium intermediates?

  • Methodological Answer : The Paal-Knorr reaction is critical for synthesizing the pyrrole nucleus. Key steps include:

  • Intermediate 1 : Condensation of 4-fluoroacetophenone with ethyl acetoacetate under acidic conditions to form diketone precursors.
  • Intermediate 2 : Cyclization with ammonium acetate yields the pyrrole core, followed by chiral resolution using (R)-(−)-1-phenylethylamine to achieve enantiomeric purity (>99%) .
  • Optimization : Reaction temperature (70–80°C) and solvent polarity (toluene/ethanol mixtures) significantly impact yield (70–85%) and impurity profiles .

Q. What protocols ensure stability of Atorvastatin Calcium in solid dosage forms?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) evaluates degradation under stress conditions. Key parameters:

  • Dissolution : Use USP Apparatus II (paddle, 50 rpm) with pH 6.8 phosphate buffer; >85% release within 30 min indicates robustness .
  • Degradation Products : Forced degradation studies (acid/alkaline hydrolysis, oxidation, photolysis) coupled with HPLC-UV identify major impurities (e.g., lactone and diketone derivatives) .

Advanced Research Questions

Q. How to resolve discrepancies in pharmacokinetic data when Atorvastatin Calcium is co-administered with amlodipine?

  • Methodological Answer : Drug-drug interaction studies require:

  • LC-MS/MS Analysis : Simultaneous quantification of both drugs in plasma using deuterated internal standards (e.g., atorvastatin-d5) to minimize matrix effects .
  • CYP3A4 Inhibition Assessment : Amlodipine inhibits CYP3A4, altering atorvastatin metabolism. Monitor AUC0–t ratios (atorvastatin:amlodipine ≈ 5:1) and adjust doses based on genotype (e.g., SLCO1B1 polymorphisms affecting hepatic uptake) .

Q. What advanced techniques characterize amorphous solid dispersions of Atorvastatin Calcium?

  • Methodological Answer :

  • Electrospraying : Produces nano-solid dispersions (particle size 100–200 nm) with ezetimibe. Use XRD and DSC to confirm amorphous state (Tg ≈ 70°C) .
  • Dissolution Enhancement : Co-processing with croscarmellose sodium increases solubility by 3-fold in simulated intestinal fluid (pH 6.8) compared to crystalline forms .

Q. How do photodegradation pathways of Atorvastatin Calcium impact formulation design?

  • Methodological Answer : Photostability studies under UV (254 nm) and visible light reveal:

  • Primary Pathway : Oxidative cleavage of the dihydroxyheptanoic side chain, forming a ketone derivative (λmax 245 nm) .
  • Mitigation Strategies : Use opaque packaging and antioxidants (e.g., BHT) to reduce degradation rates by >50% under ICH Q1B guidelines .

Contradictions and Validation

  • Data Contradictions : Discrepancies in dissolution profiles between amorphous vs. crystalline forms (e.g., 95% vs. 65% release at 30 min) require validation via PXRD and FTIR to confirm polymorphic purity .
  • Analytical Cross-Validation : Compare HPLC-UV (LOD 0.5 μg/mL) with UPLC-MS/MS (LOD 0.1 ng/mL) for plasma samples to address sensitivity gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calcium atorvastatin
Reactant of Route 2
Calcium atorvastatin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。